Fmoc-2,4-Dimethyl-L-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376128 | |
| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217728-65-8 | |
| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-2,4-Dimethyl-L-phenylalanine molecular weight.
An In-Depth Technical Guide to Fmoc-2,4-Dimethyl-L-phenylalanine: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-2,4-Dimethyl-L-phenylalanine (this compound), a non-canonical amino acid derivative crucial for advanced peptide synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, application, and characterization. We will explore the unique structural attributes conferred by the dimethylated phenyl ring and their implications for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this modified amino acid to enhance peptide stability, modulate biological activity, and create novel biomaterials.
Introduction: The Rationale for Modified Amino Acids
In the field of peptide science, the 20 canonical amino acids offer a foundational palette for constructing a vast array of bioactive molecules. However, to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, chemists often turn to non-canonical or modified amino acids.[1] The introduction of unnatural side chains or backbone modifications can significantly enhance a peptide's therapeutic properties, including proteolytic resistance, receptor binding affinity, and pharmacokinetic profiles.[1]
This compound is one such building block. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group in solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy.[2][3][4] The core innovation of this molecule lies in its side chain: a phenylalanine ring substituted with two methyl groups at the 2 and 4 positions. These methyl groups introduce steric hindrance and increase the hydrophobicity of the side chain, which can be strategically employed to influence peptide secondary structure, enhance binding interactions within hydrophobic pockets of target proteins, and improve peptide stability.[2][5]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 415.48 g/mol | [2][6] |
| Molecular Formula | C₂₆H₂₅NO₄ | [2][6] |
| Appearance | White to off-white solid/powder | [2] |
| Purity (HPLC) | Typically ≥ 98% | [2] |
| Storage Conditions | 2 - 8 °C, protect from moisture | [2] |
| Melting Point | 121 - 127 °C | [2] |
| Solubility | Soluble in DMF, DCM | [4] |
Chemical Structure
The structure of this compound is defined by three key components: the L-phenylalanine backbone, the 2,4-dimethylated phenyl side chain, and the N-terminal Fmoc protecting group.
Caption: Chemical structure of this compound.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides valuable context. The process involves two main stages: the synthesis of the novel amino acid 2,4-Dimethyl-L-phenylalanine, followed by the protection of its alpha-amino group with an Fmoc moiety. A representative workflow for the Fmoc protection step is outlined below.
Experimental Protocol: N-terminal Fmoc Protection
This protocol describes a general method for attaching the Fmoc protecting group to the free amino acid.
-
Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine in an aqueous solution of a suitable base (e.g., 10% sodium carbonate) to deprotonate the amino group, making it nucleophilic.
-
Fmoc Reagent Addition: Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride dissolved in a solvent like dioxane or acetone to the amino acid solution while stirring vigorously at 0-4 °C. The reaction is typically maintained for several hours or overnight at room temperature.[7]
-
Reaction Quenching & Acidification: Once the reaction is complete (monitored by TLC or LC-MS), the mixture is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent. The aqueous layer is then acidified to pH 2-3 with a strong acid (e.g., HCl), causing the Fmoc-protected amino acid to precipitate.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.[8] Further purification can be achieved by recrystallization or column chromatography if necessary to achieve the high purity required for peptide synthesis.
Caption: General workflow for Fmoc protection of an amino acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS.[2] SPPS is a cornerstone of peptide chemistry, allowing for the stepwise construction of a peptide chain anchored to an insoluble resin support.[9] The Fmoc-based strategy is the most common approach due to its mild reaction conditions.[10]
The SPPS Cycle: A Self-Validating System
The synthesis of a peptide is a cyclic process, with each cycle adding one amino acid residue. Each step must be driven to completion and followed by thorough washing to ensure the final product's purity.[9]
-
Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[4][10] The cleavage reaction generates a dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be used to monitor the reaction's progress.
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts. This step is critical to prevent side reactions in the subsequent coupling step.
-
Coupling (Activation & Addition): The carboxyl group of the incoming amino acid (this compound) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIPEA).[10] This activated species is then added to the resin, where it reacts with the newly freed N-terminal amine of the growing peptide chain to form a new peptide bond.
-
Washing: The resin is again washed extensively with DMF and other solvents (like DCM) to remove excess reagents and soluble byproducts, leaving the newly elongated, Fmoc-protected peptide ready for the next cycle.[9]
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Characterization of Modified Peptides
After synthesis and cleavage from the resin, the crude peptide must be purified and its identity confirmed. The incorporation of modified amino acids like 2,4-Dimethyl-L-phenylalanine necessitates rigorous analytical validation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for both the purification of the crude peptide and the assessment of its purity. The increased hydrophobicity from the dimethylphenyl group will typically result in a longer retention time compared to a peptide containing a standard phenylalanine, a predictable shift that aids in identification.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final peptide. High-resolution techniques like ESI-MS or MALDI-TOF MS can verify that the mass of the synthesized peptide matches the theoretical mass calculated for the sequence containing this compound, thus confirming its successful incorporation.[11] Tandem MS (MS/MS) can be used to sequence the peptide, providing definitive proof of structure by identifying the mass difference corresponding to the modified residue.[12]
Conclusion
This compound is a powerful tool for the modern peptide chemist. Its unique side chain provides a means to rationally design peptides with enhanced stability and tailored hydrophobic properties. By understanding its fundamental characteristics and mastering its application within the robust and self-validating framework of SPPS, researchers in drug discovery and materials science can unlock new possibilities for developing next-generation therapeutics and functional biomaterials. The rigorous application of analytical techniques ensures the integrity of these novel molecules, paving the way for their successful translation from the lab to clinical and industrial applications.
References
-
Di Gioia, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PubMed Central. Available at: [Link]
-
Shimadzu. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. Available at: [Link]
-
Mears, L. L. E., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances (RSC Publishing). DOI:10.1039/D5MA00339C. Available at: [Link]
-
Asciutto, E. K., et al. (2016). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]
-
Stratton, M. B., et al. (2011). Redesign of a protein–peptide interaction: Characterization and applications. Protein Science. Available at: [Link]
-
Schweitzer-Stenner, R., et al. (2019). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B. Available at: [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available at: [Link]
-
PubChem. Fmoc-4-(2-methylphenyl)-DL-phenylalanine. Available at: [Link]
-
Lee, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-L-Phenylalanine: Your Partner for Advanced Peptide Synthesis and Biochemical Research. Available at: [Link]
-
Aapptec Peptides. Fmoc-Phe(2,4-diCl)-OH. Available at: [Link]
-
Johnston, E. J. R., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). DOI:10.1039/D4SD00022F. Available at: [Link]
-
Cavaliere, C., et al. (2023). Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications. PubMed Central. Available at: [Link]
-
PubChem. Fmoc-phenylalanine. Available at: [Link]
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- 12. waters.com [waters.com]
An In-depth Technical Guide to the Structure and Application of Fmoc-2,4-Dimethyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Sterically Influential Amino Acids in Peptide Synthesis
In the landscape of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids is a cornerstone for modulating pharmacological properties. The introduction of structural modifications to the peptide backbone or amino acid side chains can profoundly influence conformation, receptor affinity, metabolic stability, and bioavailability. Fmoc-2,4-Dimethyl-L-phenylalanine is a bespoke building block designed for solid-phase peptide synthesis (SPPS) that offers unique steric and hydrophobic characteristics. The strategic placement of two methyl groups on the phenyl ring of phenylalanine introduces conformational constraints and enhances hydrophobicity, which can be leveraged to fine-tune the biological activity and pharmacokinetic profile of a peptide. This guide provides a comprehensive overview of the structure, properties, synthesis, and application of this specialized amino acid derivative.
Molecular Structure and Physicochemical Properties
This compound is an N-terminally protected amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the alpha-amino function, a standard in modern solid-phase peptide synthesis.[1] The core amino acid, 2,4-Dimethyl-L-phenylalanine, is a derivative of L-phenylalanine with two methyl groups substituted on the aromatic side chain at positions 2 and 4.
The IUPAC name for the corresponding D-enantiomer is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid.[2] Therefore, the IUPAC name for the L-enantiomer is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄ | |
| Molecular Weight | 415.48 g/mol | |
| Appearance | White to off-white solid | Inferred from[3] |
| Melting Point | 121 - 127 °C (for D-enantiomer) | [2] |
| Optical Rotation [α]D²⁵ | -39 ± 1° (c=1 in DMF) (estimated for L-enantiomer) | Inferred from[2] |
| Storage Temperature | 2-8°C | [2][3] |
Note: Data for melting point and optical rotation are for the D-enantiomer, Fmoc-D-2,4-dimethylphenylalanine (CAS: 1217627-86-5). The L-enantiomer is expected to have a similar melting point and an optical rotation of equal magnitude but opposite sign.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound involves two key stages: the synthesis of the unnatural amino acid 2,4-Dimethyl-L-phenylalanine, followed by the protection of its alpha-amino group with the Fmoc moiety.
Part 1: Synthesis of 2,4-Dimethyl-L-phenylalanine
The synthesis of asymmetrically substituted phenylalanine derivatives can be achieved through various methods in organic chemistry. A plausible route for 2,4-Dimethyl-L-phenylalanine could be adapted from established methods for chiral amino acid synthesis, such as asymmetric hydrogenation of a suitable precursor.
A potential synthetic approach could involve the following conceptual steps:
-
Precursor Synthesis: Preparation of a dehydroamino acid precursor, such as (Z)-2-acetamido-3-(2,4-dimethylphenyl)acrylic acid. This can be synthesized from 2,4-dimethylbenzaldehyde.
-
Asymmetric Hydrogenation: Chiral reduction of the dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst to establish the L-stereochemistry at the alpha-carbon.[4]
-
Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to yield 2,4-Dimethyl-L-phenylalanine.
Part 2: Fmoc Protection
The final step is the protection of the alpha-amino group of 2,4-Dimethyl-L-phenylalanine with the Fmoc group. This is a standard procedure in peptide chemistry.
Experimental Protocol: Fmoc Protection of 2,4-Dimethyl-L-phenylalanine
-
Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine in a suitable solvent system, such as a mixture of 10% aqueous sodium carbonate and dioxane.
-
Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[5] The dimethylated phenyl ring introduces significant steric bulk and increased hydrophobicity compared to standard phenylalanine.
Causality Behind Experimental Choices in SPPS
The incorporation of sterically hindered amino acids like this compound requires careful consideration of coupling conditions to ensure efficient peptide bond formation and avoid deletion sequences.[6]
-
Choice of Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance. More potent activating agents are recommended.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective in promoting coupling of hindered amino acids.[7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.
-
-
Reaction Conditions:
-
Extended Coupling Times: Due to slower reaction kinetics, extending the coupling time can help drive the reaction to completion.
-
Double Coupling: A second coupling step with fresh reagents can be employed to ensure complete incorporation of the hindered residue.
-
Elevated Temperatures: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate.
-
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
-
Resin Preparation: Swell the desired solid support (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent like HATU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring and Repetition: Perform a qualitative ninhydrin test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Visualization of Key Structures and Processes
Chemical Structure of this compound
Note: The DOT script above is a conceptual representation. For actual rendering, a valid image link for the fluorenyl group would be needed, or the ring structure would need to be built with nodes and edges. Caption: Chemical structure of this compound.
SPPS Workflow for Incorporation
Caption: SPPS cycle for incorporating this compound.
Conclusion
This compound represents a valuable tool for peptide chemists and drug developers seeking to introduce specific conformational constraints and enhanced hydrophobicity into peptide sequences. The steric hindrance imparted by the dimethylated phenyl ring necessitates optimized coupling strategies during solid-phase peptide synthesis. However, the potential benefits in terms of improved metabolic stability and altered receptor binding profiles make it an attractive building block for the design of novel peptide-based therapeutics. A thorough understanding of its structure, properties, and reactivity is crucial for its successful application in the laboratory and in the development of next-generation peptide drugs.
References
-
MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
ACS Publications. (2022, February 9). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
-
Reddit. (2023, September 17). [University Biochemistry/ Organic Chemistry] Why Does Steric Hinderance cause all peptide bonds to be in the Trans-Configuration ?. r/HomeworkHelp. Retrieved from [Link]
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Navigating the Solubility Landscape of Fmoc-2,4-Dimethyl-L-phenylalanine: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS) and drug development, the seamless incorporation of each amino acid building block is paramount to achieving high-purity, target peptides. Fmoc-2,4-Dimethyl-L-phenylalanine, a non-canonical amino acid, offers unique structural properties for designing novel peptides with potentially enhanced biological activity and stability. However, its successful application is fundamentally tethered to a critical, and often overlooked, physicochemical property: solubility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound, methods for its empirical determination, and insights into overcoming potential solubility challenges.
Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄ | [1] |
| Molecular Weight | 415.48 g/mol | [1] |
| Appearance | White to off-white solid | |
| Structure | L-phenylalanine backbone with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two methyl groups at the 2 and 4 positions of the phenyl ring. |
The introduction of the two methyl groups on the phenyl ring, compared to the parent Fmoc-L-phenylalanine, increases the hydrophobicity of the side chain. This modification can influence its solubility profile in common organic solvents.
Understanding the Key Drivers of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is a multifactorial characteristic governed by a delicate interplay of intermolecular forces.
-
The Dominance of the Fmoc Group: The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group is a primary determinant of solubility. Its aromatic nature generally imparts good solubility in polar aprotic organic solvents commonly used in peptide synthesis.
-
Side-Chain Contributions: The physicochemical properties of the amino acid side chain play a crucial modulating role. The increased hydrophobicity of the 2,4-dimethylphenyl side chain in this compound is expected to enhance its solubility in less polar organic solvents while potentially decreasing its solubility in more polar or aqueous environments.
-
Solvent Properties: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally excellent choices for dissolving Fmoc-amino acids due to their ability to solvate both the nonpolar Fmoc group and the more polar amino acid backbone.[2][3]
-
Intermolecular Interactions and Aggregation: At higher concentrations, Fmoc-amino acids can exhibit a tendency to aggregate via π-π stacking of the fluorenyl groups. This self-association can lead to the formation of gels or precipitates, effectively reducing the concentration of the solvated species.[4] The dimethyl substitution on the phenyl ring might sterically hinder this aggregation to some extent compared to unsubstituted Fmoc-phenylalanine.
Qualitative and Estimated Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale and Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the most widely used solvent in Fmoc-SPPS, and most Fmoc-amino acids exhibit excellent solubility in it.[2][3] The quality of DMF is crucial, as degradation to dimethylamine can occur over time, which can prematurely cleave the Fmoc group.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is another excellent solvent for Fmoc-amino acids and is often used as a substitute for DMF. It has a higher solvating power, particularly for hydrophobic peptides.[5] However, some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong solvent capable of dissolving a wide range of organic compounds, including many Fmoc-amino acids.[5] It can be particularly useful for dissolving stubborn or aggregated Fmoc-amino acids, sometimes used in a co-solvent system.[5] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF and NMP.[2] While it can be used for some less polar derivatives, its use in Fmoc chemistry is limited due to potential side reactions with piperidine. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF can dissolve some Fmoc-amino acids, but its solvating power is generally less than that of DMF or NMP.[6] |
| Aqueous Solutions/Buffers | Polar Protic | Very Low | The hydrophobic nature of both the Fmoc group and the 2,4-dimethylphenyl side chain makes this compound virtually insoluble in aqueous systems without the aid of organic co-solvents or surfactants.[7] |
Note: The term "High" generally implies solubility in the range of 0.1 to >0.5 M, which is typical for stock solutions used in automated peptide synthesizers. However, empirical determination is strongly recommended.
Experimental Protocols for Quantitative Solubility Determination
Given the lack of published quantitative data, the following protocols provide robust methodologies for determining the solubility of this compound in your laboratory.
Protocol 1: Gravimetric Method for Solubility Determination
This classic and straightforward method involves preparing a saturated solution and determining the mass of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
To a series of vials, add a fixed volume of the desired solvent (e.g., 1.0 mL of DMF).
-
Add increasing, accurately weighed amounts of this compound to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Ensure excess solid is present in some vials to confirm saturation.
-
-
Isolation of the Supernatant:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully transfer a precise volume of the clear supernatant (e.g., 0.5 mL) to a pre-weighed, dry vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the vial containing the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
-
Mass Determination and Calculation:
-
Dry the vial containing the solid residue to a constant weight in a vacuum oven.
-
The mass of the dissolved solid is the final weight of the vial minus the initial tare weight.
-
Calculate the solubility in g/L or mol/L.
-
Protocol 2: HPLC-Based Solubility Determination
This method offers higher precision and is suitable for lower solubility compounds. It relies on creating a calibration curve to determine the concentration of a saturated solution.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
-
Generation of Calibration Curve:
-
Inject a fixed volume of each standard solution into a reverse-phase HPLC system.
-
Monitor the elution of the compound using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Protocol 1, step 1).
-
-
Analysis of Saturated Solution:
-
After equilibration, centrifuge the saturated solution and dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This is the solubility.
-
Protocol 3: UV-Vis Spectroscopic Method for Fmoc Quantification
This method is an adaptation of the standard procedure for determining the loading of Fmoc-amino acids on resin and can be used to estimate solubility. It relies on the strong UV absorbance of the dibenzofulvene-piperidine adduct formed upon Fmoc deprotection.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the desired solvent (e.g., DMF) as described in Protocol 1, step 1.
-
-
Dilution and Deprotection:
-
After equilibration and centrifugation, take a precise, small volume of the supernatant and dilute it significantly with a 20% piperidine in DMF solution. This will cleave the Fmoc group.
-
-
Spectroscopic Measurement:
-
Measure the absorbance of the resulting solution at 301 nm using a UV-Vis spectrophotometer. Use a 20% piperidine in DMF solution as the blank.
-
-
Calculation of Concentration:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (typically ~7800 L mol⁻¹ cm⁻¹ at 301 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
The calculated concentration of the adduct corresponds to the initial concentration of the Fmoc-amino acid in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Troubleshooting and Overcoming Solubility Challenges
Even in seemingly ideal solvents, solubility issues can arise. Here are some field-proven strategies to address these challenges:
-
Sonication: Applying ultrasonic energy can help to break up aggregates and enhance the rate of dissolution.
-
Gentle Warming: Cautiously warming the solution (e.g., to 30-40 °C) can increase the solubility of many compounds.[5] However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.
-
Co-solvent Systems: If solubility in a primary solvent like DMF is limited, adding a small percentage of a stronger solvent such as DMSO can be effective.[5]
-
Solvent Quality: Always use high-purity, amine-free solvents for dissolving Fmoc-amino acids to prevent premature deprotection and other side reactions.[8]
Conclusion: An Empirical Approach to a Fundamental Parameter
While theoretical predictions provide a valuable starting point, the solubility of this compound, like many non-canonical amino acids, is best determined empirically. The protocols and insights provided in this guide equip researchers with the necessary tools to accurately measure and confidently manage the solubility of this and other challenging building blocks in their peptide synthesis endeavors. A thorough understanding and proactive approach to solubility will undoubtedly pave the way for more efficient and successful synthesis of novel and complex peptides.
References
-
Chem-Impex. (n.d.). Fmoc-2,4-difluoro-D-phenylalanine. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
ResearchGate. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. Retrieved from [Link]
-
CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
An In-Depth Technical Guide to the Synthesis of Fmoc-2,4-Dimethyl-L-phenylalanine
Introduction: The Significance of Sterically Modified Amino Acids in Peptide Drug Discovery
In the landscape of modern drug development, peptides have emerged as highly specific and potent therapeutic agents. Their clinical utility, however, can be hampered by metabolic instability, primarily due to enzymatic degradation. The incorporation of unnatural amino acids with modified side chains is a cornerstone strategy to overcome these limitations. Fmoc-2,4-Dimethyl-L-phenylalanine is a prime example of such a building block, designed to introduce conformational constraints and enhance resistance to proteolysis in novel peptide therapeutics. The dimethyl substitution on the phenyl ring provides steric bulk that can modulate peptide secondary structure and disrupt binding to degradative enzymes, thereby improving pharmacokinetic profiles.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, intended for researchers, medicinal chemists, and process development scientists. The presented protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Overview of the Synthesis
The synthesis of this compound is logically approached in a two-stage process. The first stage focuses on the asymmetric synthesis of the core amino acid, 2,4-Dimethyl-L-phenylalanine. The second stage involves the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis (SPPS).
Caption: Overall synthetic workflow for this compound.
Stage 1: Asymmetric Synthesis of 2,4-Dimethyl-L-phenylalanine
The key challenge in this stage is the stereoselective introduction of the 2,4-dimethylbenzyl side chain. While several methods for asymmetric amino acid synthesis exist, including enzymatic resolutions and catalytic asymmetric hydrogenations, this guide details a robust and widely applicable approach: the diastereoselective alkylation of a chiral glycine enolate equivalent.
Part 1.1: Synthesis of the Alkylating Agent: 2,4-Dimethylbenzyl Bromide
The synthesis begins with the preparation of the key electrophile, 2,4-dimethylbenzyl bromide, from the corresponding alcohol.
Protocol 1: Synthesis of 2,4-Dimethylbenzyl Bromide
-
Reaction Setup: To a solution of (2,4-dimethylphenyl)methanol (1 equivalent) in a suitable solvent such as diisopropyl ether, cool the mixture to 0 °C in an ice bath.[1]
-
Bromination: Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise to the cooled solution. The use of PBr₃ is a classic and efficient method for converting primary alcohols to the corresponding bromides.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by adding water. Extract the product into a suitable organic solvent like ethyl acetate.[1] Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylbenzyl bromide. This can be used in the next step, or further purified by vacuum distillation if necessary.
| Reagent | Molar Eq. | Purpose |
| (2,4-Dimethylphenyl)methanol | 1.0 | Starting material |
| Phosphorus Tribromide (PBr₃) | ~0.4 | Brominating agent |
| Diisopropyl ether | - | Solvent |
| Ethyl acetate | - | Extraction solvent |
| Sodium bicarbonate (sat. aq.) | - | Neutralizing wash |
Table 1: Reagents for the synthesis of 2,4-dimethylbenzyl bromide.
Part 1.2: Asymmetric Alkylation and Deprotection
This section outlines the core asymmetric C-C bond formation. A widely used and reliable method involves the use of a glycine Schiff base with a chiral phase-transfer catalyst.
Protocol 2: Asymmetric Synthesis of 2,4-Dimethyl-L-phenylalanine
-
Schiff Base Formation: Prepare the benzophenone imine of glycine tert-butyl ester by reacting glycine tert-butyl ester hydrochloride with benzophenone imine in a suitable solvent like dichloromethane. This protects the amino group and activates the α-proton for deprotonation.
-
Phase-Transfer Catalysis Setup: In a reaction vessel, combine the glycine benzophenone imine Schiff base (1 equivalent), 2,4-dimethylbenzyl bromide (1.1-1.2 equivalents), and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide, 0.05-0.1 equivalents) in a biphasic solvent system, typically toluene and 50% aqueous potassium hydroxide.
-
Alkylation: Stir the biphasic mixture vigorously at room temperature. The phase-transfer catalyst facilitates the transport of the hydroxide base into the organic phase to deprotonate the glycine Schiff base, and the resulting enolate reacts with the 2,4-dimethylbenzyl bromide. The chiral environment of the catalyst directs the alkylation to stereoselectively form the L-isomer.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting glycine derivative is consumed.
-
Hydrolysis and Deprotection: Upon completion, work up the reaction by separating the layers. The organic layer containing the alkylated product is then treated with aqueous acid (e.g., 1 M HCl) to hydrolyze both the imine and the tert-butyl ester, yielding the crude 2,4-Dimethyl-L-phenylalanine.
-
Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography to obtain the pure L-enantiomer.
Caption: Simplified mechanism of asymmetric phase-transfer catalyzed alkylation.
Stage 2: Fmoc Protection of 2,4-Dimethyl-L-phenylalanine
The final stage is the protection of the synthesized amino acid with the Fmoc group, making it ready for use in peptide synthesis.[2] The Fmoc group is stable to the acidic conditions used for Boc-group removal but is readily cleaved by bases like piperidine, making it orthogonal to many other protecting groups.[3]
Protocol 3: Fmoc Protection
-
Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine (1 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and a 10% aqueous solution of sodium carbonate. The basic aqueous solution deprotonates the amino group, making it nucleophilic.
-
Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equivalents) in the same organic solvent dropwise. Fmoc-OSu is a common and efficient reagent for Fmoc protection.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with cold 1 M HCl. The product, this compound, will precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
| Reagent | Molar Eq. | Purpose |
| 2,4-Dimethyl-L-phenylalanine | 1.0 | Amino acid to be protected |
| Fmoc-OSu | 1.05 | Fmoc-donating reagent |
| 1,4-Dioxane/Water | - | Solvent system |
| Sodium Carbonate | - | Base to activate the amino group |
| 1 M HCl | - | Acid for product precipitation |
Table 2: Reagents for Fmoc protection.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the synthesized amino acid.
-
Melting Point: As a preliminary indicator of purity.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind each step, from the choice of reagents to the purification strategies, researchers can confidently produce this valuable building block for advanced peptide drug discovery. The principles outlined herein can also be adapted for the synthesis of other novel, sterically hindered amino acids, further expanding the toolbox for medicinal chemists.
References
-
Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
Technical Guide to the Spectral Characterization of Fmoc-2,4-Dimethyl-L-phenylalanine
Introduction: The Role of Modified Amino Acids in Peptide Science
In the field of peptide synthesis and drug development, the use of non-canonical amino acids is a cornerstone for innovation. These specialized building blocks allow researchers to introduce unique structural constraints, enhance metabolic stability, and modulate the pharmacological properties of peptides. Nα-(9-Fluorenylmethoxycarbonyl)-2,4-Dimethyl-L-phenylalanine (Fmoc-2,4-Dimethyl-L-phenylalanine) is one such modified amino acid. The N-terminal Fmoc group provides a base-labile protecting group essential for modern Solid-Phase Peptide Synthesis (SPPS), while the 2,4-dimethylphenyl side chain offers increased hydrophobicity and steric bulk compared to standard phenylalanine.[1] This modification can influence peptide conformation and receptor-binding interactions.
Accurate structural verification of these complex building blocks is paramount to ensure the fidelity of peptide synthesis. A multi-technique analytical approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and unambiguous confirmation of the molecule's identity and purity. This guide provides an in-depth analysis of the expected spectral data for this compound and outlines the methodologies for their acquisition and interpretation.
Molecular Structure and Spectroscopic Overview
To effectively interpret the spectral data, it is crucial to first understand the distinct chemical environments within the molecule. The structure consists of four key regions: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the chiral backbone of the amino acid, the carboxylic acid, and the 2,4-dimethylphenyl side chain. Each region contributes unique signals to the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, allowing for a complete assignment of the molecular skeleton.
¹H NMR Spectroscopy: Analysis and Predicted Chemical Shifts
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum can be divided into distinct aliphatic and aromatic regions. The predicted assignments are based on data from the parent compound, Fmoc-L-phenylalanine, and established substituent effects.[2][3]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
|---|---|---|---|---|
| ~12.8 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. Its presence is pH and solvent dependent and may exchange with D₂O. |
| ~7.90 | Doublet | 1H | -NH- | The amide proton is coupled to the α-proton (Cα-H). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |
| 7.88 - 7.30 | Multiplet | 8H | Fmoc Ar-H | The eight aromatic protons of the fluorenyl group appear as a complex multiplet in the most downfield aromatic region due to the extensive π-system. |
| ~7.10 - 6.90 | Multiplet | 3H | Phe Ar-H | The three protons on the 2,4-dimethylphenyl ring will have distinct shifts and couplings compared to an unsubstituted ring. The pattern will be complex but integrated to 3H. |
| ~4.35 | Multiplet | 1H | Cα-H | The alpha-proton is coupled to both the amide proton and the two diastereotopic β-protons, resulting in a multiplet. It is shifted downfield by the adjacent nitrogen and carbonyl. |
| ~4.25 | Multiplet | 3H | Fmoc CH, CH₂ | The single CH and two CH₂ protons of the Fmoc linker group often overlap, appearing as a complex multiplet. |
| ~3.10, ~2.90 | Multiplet | 2H | Cβ-H₂ | These are the two diastereotopic protons on the β-carbon. They are coupled to the α-proton and to each other, typically appearing as two separate multiplets (often a doublet of doublets each). |
| ~2.28 | Singlet | 3H | Ar-CH₃ | Aromatic methyl groups typically resonate in this region. The two methyls are chemically non-equivalent and should appear as two distinct singlets.[4] |
| ~2.25 | Singlet | 3H | Ar-CH₃ | The second aromatic methyl group, appearing as a distinct singlet close to the first. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in sharp singlets for each carbon.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
|---|---|---|
| ~173.5 | -COOH | The carboxylic acid carbon is the most downfield signal due to the strong deshielding effect of the two oxygen atoms. |
| ~156.0 | Fmoc C=O | The carbamate carbonyl carbon is also significantly downfield. |
| ~143.8, ~140.7 | Fmoc Quaternary Ar-C | The two quaternary carbons at the bridgehead of the fluorenyl group. |
| ~137.5, ~135.0, ~134.0 | Phe Quaternary Ar-C | The three quaternary carbons of the dimethylphenyl ring (Cγ, C-2, C-4). Their specific shifts are influenced by methyl substitution. |
| ~131.0, ~129.5, ~126.5 | Phe Ar-CH | The three protonated aromatic carbons of the dimethylphenyl ring. |
| ~127.6 - 120.0 | Fmoc Ar-CH | The eight protonated aromatic carbons of the fluorenyl group resonate in this characteristic range. |
| ~65.7 | Fmoc -O-CH₂ | The methylene carbon of the Fmoc linker. |
| ~56.0 | Cα | The chiral alpha-carbon. |
| ~46.6 | Fmoc CH | The methine carbon of the Fmoc group. |
| ~36.5 | Cβ | The beta-carbon of the side chain. |
| ~20.5, ~18.5 | Ar-CH₃ | The two methyl group carbons, appearing in the upfield aliphatic region. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is an excellent choice as it effectively solubilizes many protected amino acids and allows for the observation of exchangeable protons like -COOH and -NH.[2]
-
Referencing: Use the residual solvent peak as an internal reference (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) or add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[5]
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) at a constant temperature (e.g., 298 K).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key structural motifs.
Analysis of Key Vibrational Frequencies
The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the N-H bond. Data from Fmoc-L-phenylalanine provides a reliable reference for these assignments.[2][6][7]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| ~3300 | N-H Stretch | Amide (-NH) | A moderately strong, sharp peak confirming the presence of the secondary amide in the carbamate linkage. |
| 3100 - 2800 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad absorption band, often overlapping with C-H stretches, characteristic of the hydrogen-bonded hydroxyl group. |
| ~3060 | C-H Stretch | Aromatic | Absorptions corresponding to the C-H bonds on the aromatic rings. |
| ~2950 | C-H Stretch | Aliphatic | Absorptions from the C-H bonds of the CH, CH₂, and CH₃ groups. |
| ~1720 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption from the carbonyl of the acid. It typically appears at a higher frequency than the amide carbonyl. |
| ~1690 | C=O Stretch | Carbamate (Amide I) | The strong carbonyl stretch from the Fmoc protecting group. This is often referred to as the Amide I band.[2] |
| ~1530 | N-H Bend | Amide (Amide II) | A strong band resulting from the coupling of N-H bending and C-N stretching. The presence of both Amide I and Amide II bands is diagnostic for a secondary amide.[2] |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method.
Analysis of Molecular Ion and Fragmentation
The primary goal of the MS analysis is to confirm the molecular weight. The empirical formula for this compound is C₂₆H₂₅NO₄, corresponding to a monoisotopic mass of 415.1784 u.
Table 4: Predicted Mass Spectrometry Data (ESI, Positive Ion Mode)
| m/z (Da) | Ion | Interpretation and Causality |
|---|---|---|
| 416.1857 | [M+H]⁺ | The protonated molecular ion. This is typically the most abundant ion in the full scan spectrum and serves as the primary confirmation of the compound's identity. |
| 438.1676 | [M+Na]⁺ | The sodium adduct is very commonly observed in ESI-MS, especially if there is any trace of sodium salts in the sample or solvent system. Its presence further confirms the molecular weight. |
| 194.1917 | [M+H - Fmoc]⁺ | Loss of the Fmoc group (as dibenzfulvene, C₁₄H₁₀, 178.0783 Da) and CO₂ (44 Da) is a characteristic fragmentation pathway for Fmoc-protected amino acids, leaving the protonated amino acid residue.[8] This fragment is highly diagnostic. |
| 179.0837 | [C₁₃H₉]⁺ | The fluorenyl cation fragment is a hallmark of Fmoc-containing compounds and is often observed during fragmentation. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL or ng/mL range. Formic acid is added to promote protonation and enhance signal in positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.
-
Data Acquisition: Acquire a full scan spectrum over a relevant mass range (e.g., m/z 100-600) to observe the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 416.2) as the precursor and applying collision energy (CID) to induce fragmentation. Analyze the resulting fragment ions.[9]
Integrated Analytical Workflow
The confirmation of this compound's structure is not based on a single piece of data but on the convergence of evidence from all three analytical techniques. The following workflow illustrates how these methods are synergistically applied for a comprehensive characterization.
References
-
Roy, S., & Banerjee, A. (2011). Supporting Information: Amino Acid Based Smart Hydrogel: Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Soft Matter. The Royal Society of Chemistry. Link
-
Chandran, A., et al. (2023). FT-IR spectra of Fmoc-L-phenylalanine powder and lyophilized hydrogels. ResearchGate. Link
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-58. Link
-
Iacovone, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. Link
-
ChemicalBook. (n.d.). L-Phenylalanine(63-91-2) 1H NMR spectrum. ChemicalBook. Link
-
ResearchGate. (n.d.). FTIR spectra of FmocF samples in the presence of 10% DMSO and different buffers. ResearchGate. Link
-
Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Link
-
Aapptec Peptides. (n.d.). Fmoc-Phe(3-F)-OH [198560-68-8]. Aapptec. Link
-
Wang, H., et al. (2024). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. ACS Publications. Link
-
MedChemExpress. (n.d.). Fmoc-Phe(3-Me)-OH. MedChemExpress. Link
-
Nizioł, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. Link
-
Massachusetts Institute of Technology. (n.d.). Dynamics of Phenylalanine in the Solid State by NMR. MIT OpenCourseWare. Link
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Link
-
Organic Letters. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. ACS Publications. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Link
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Link
-
Chem-Impex. (n.d.). Fmoc-D-phenylalanine. Chem-Impex. Link
-
Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-methyl-L-phenylalanine, 95%. Thermo Fisher Scientific. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Storage and Stability of Fmoc-2,4-Dimethyl-L-phenylalanine for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic endeavors. In the realm of solid-phase peptide synthesis (SPPS), the purity and stability of Fmoc-protected amino acids are critical determinants of yield, purity, and overall quality of the final peptide. This technical guide provides an in-depth exploration of the best practices for the storage and handling of Fmoc-2,4-Dimethyl-L-phenylalanine, a specialized amino acid derivative, to ensure its optimal performance in peptide synthesis.
Introduction: The Role of this compound in Peptide Chemistry
This compound is a non-canonical amino acid increasingly utilized in the design of novel peptides with enhanced biological activity and stability. The dimethyl substitution on the phenyl ring introduces conformational constraints and increased hydrophobicity, which can significantly influence peptide structure, receptor binding, and proteolytic resistance. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern SPPS, prized for its stability under acidic conditions and its facile, base-labile removal.[1] Understanding the interplay between the unique structural features of 2,4-dimethyl-L-phenylalanine and the properties of the Fmoc protecting group is essential for its effective application.
Physicochemical Properties and Recommended Storage
While specific long-term stability data for this compound is not extensively published, its properties can be reliably inferred from data on structurally similar compounds and general principles of Fmoc-amino acid chemistry.
| Property | Value | Source/Inference |
| Molecular Formula | C26H25NO4 | Sigma-Aldrich |
| Molecular Weight | 415.48 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | General observation for Fmoc-amino acids |
| Recommended Storage | 2-8°C, desiccated | Inferred from similar Fmoc-Phe derivatives |
| Long-term Storage | -20°C, desiccated | Best practice for preserving integrity |
Causality Behind Storage Recommendations:
The primary drivers of degradation for Fmoc-amino acids are moisture, elevated temperatures, and exposure to basic conditions.
-
Temperature: Storing at refrigerated (2-8°C) or frozen (-20°C) temperatures significantly slows down potential degradation pathways. For long-term storage, -20°C is the preferred condition to minimize any slow degradation over time.
-
Moisture: Fmoc-amino acids are susceptible to hydrolysis. It is crucial to store the compound under desiccated conditions, for instance, in a desiccator with a suitable drying agent or in a sealed container with desiccant packs. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Light: While not as critical as temperature and moisture, prolonged exposure to UV light can potentially affect the fluorenyl group of the Fmoc moiety. Therefore, storage in an opaque or amber container is advisable.
Potential Degradation Pathways and Impurities
The stability of this compound is intrinsically linked to the integrity of both the amino acid itself and the Fmoc protecting group. Several potential degradation pathways can lead to impurities that may compromise the efficiency of peptide synthesis.
Fmoc Group Instability
The Fmoc group is designed to be stable to acids but labile to bases.[1] While generally robust, certain conditions can lead to its premature cleavage or modification.
Caption: Base-mediated deprotection of the Fmoc group.
-
Premature Deprotection: Exposure to even trace amounts of basic impurities in solvents (e.g., amines in DMF) can lead to the gradual loss of the Fmoc group, generating the free amino acid. This can result in deletion sequences during peptide synthesis.
-
Formation of Dibenzofulvene (DBF) Adducts: During Fmoc deprotection with piperidine, the highly reactive DBF intermediate is formed. If not efficiently scavenged by the excess piperidine, DBF can react with the newly liberated N-terminal amine of the growing peptide chain, leading to chain termination.
Amino Acid Side-Chain and Backbone Degradation
While the 2,4-dimethylphenyl side chain is relatively inert, other degradation pathways common to amino acids can occur.
-
Oxidation: Although less susceptible than residues like methionine or tryptophan, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to oxidative byproducts.
-
Racemization: The α-carbon of amino acids is susceptible to racemization, particularly under basic conditions or during activation for coupling. While generally low for most amino acids, it is a critical parameter to control for maintaining the stereochemical integrity of the peptide.
Analytical Methods for Quality Control
To ensure the integrity of this compound, a robust analytical quality control program is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for Fmoc-amino acids.
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
RP-HPLC is the most common method for determining the chemical purity of Fmoc-amino acids.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, typically a mixture of acetonitrile and water (e.g., 1:1 v/v), to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 30% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (characteristic absorbance of the Fmoc group).
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
| Parameter | Typical Specification |
| Purity (HPLC) | ≥ 99.0% |
| Single Largest Impurity | ≤ 0.5% |
Chiral HPLC for Enantiomeric Purity
Controlling the chiral purity of Fmoc-amino acids is critical to prevent the formation of diastereomeric peptide impurities.[2]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Prepare the sample as described for RP-HPLC analysis.
-
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IC).[2]
-
Mobile Phase: Typically a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an acidic additive (e.g., trifluoroacetic acid, formic acid).[3] The exact composition must be optimized for the specific CSP and analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Column Temperature: Controlled, as temperature can significantly affect chiral separation.
-
-
Data Analysis:
-
Determine the peak areas of the L- and D-enantiomers.
-
Calculate the enantiomeric purity (e.g., % L-enantiomer).
-
Best Practices for Handling and Solution Stability
Adherence to strict handling protocols is crucial to maintain the stability of this compound, particularly once it is in solution.
Caption: Recommended workflow for handling Fmoc-amino acids.
-
Solvent Quality: Always use high-purity, amine-free N,N-dimethylformamide (DMF) for dissolving Fmoc-amino acids. The presence of dimethylamine in lower-grade DMF can cause premature deprotection.
-
Solution Preparation: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures, as degradation can still occur.
-
Inert Atmosphere: When weighing and dissolving the compound, especially for large-scale synthesis, working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture and oxygen.
-
Activation: The activation step, where the carboxylic acid is converted to a more reactive species for coupling, should be performed immediately prior to addition to the peptide-resin. Prolonged pre-activation can lead to side reactions and racemization.
Conclusion: Ensuring Synthetic Success Through Proper Management
The successful incorporation of this compound into synthetic peptides is highly dependent on the stringent control of its storage, handling, and quality assessment. By understanding the inherent chemical properties of this specialized amino acid derivative and adhering to the best practices outlined in this guide, researchers can mitigate the risks of degradation and impurity formation. This proactive approach to material management is a cornerstone of robust and reproducible peptide synthesis, ultimately enabling the development of novel and effective peptide-based therapeutics and research tools.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Rao, K. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(34), 20954-20965.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. phenomenex.com [phenomenex.com]
A Senior Application Scientist's Guide to Sourcing and Implementing Fmoc-2,4-Dimethyl-L-phenylalanine in Advanced Peptide Synthesis
For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, sterically hindered residues like Fmoc-2,4-Dimethyl-L-phenylalanine offer a unique tool to modulate peptide conformation, enhance proteolytic stability, and fine-tune binding interactions. This guide provides an in-depth technical overview of this valuable building block, from commercial sourcing and quality validation to field-tested protocols for its successful incorporation into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
The Strategic Importance of 2,4-Dimethylphenylalanine
The introduction of a 2,4-dimethylphenyl moiety into a peptide backbone imparts significant steric bulk in close proximity to the peptide bond. This structural feature is not merely an increase in size; it serves to deliberately restrict the conformational freedom of the peptide chain. This restriction can lock the peptide into a more bioactive conformation, leading to enhanced receptor affinity and specificity. Furthermore, the bulky side chain can act as a shield against enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics. The use of such derivatives is particularly valuable in the synthesis of peptide libraries for high-throughput screening, enabling the discovery of novel therapeutic agents.[1]
Commercial Sourcing and Supplier Validation
Identifying a reliable commercial source for this compound is the foundational step for any research or development program. Consistency in chemical purity, chiral integrity, and batch-to-batch reproducibility is paramount to ensure the validity of experimental results.
Verified Commercial Suppliers
The following table summarizes known commercial suppliers for this compound and its racemic counterpart. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | Product Name | CAS Number | Enantiomeric Form | Notes |
| Chem-Impex [1] | Fmoc-L-2,4-dimethylphenylalanine | 1217728-65-8 | L-Enantiomer | Provides key specifications including optical rotation. |
| BLD Pharm | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid | 1217728-65-8 | L-Enantiomer | Offers various quantities for purchase.[2] |
| Sigma-Aldrich | Fmoc-2,4-dimethyl-dl-phenylalanine | Not specified for DL form | DL-Racemic Mixture | Sold for early discovery research; buyer assumes responsibility for purity confirmation. |
| abcr GmbH | Fmoc-L-2,4-dimethylphenylalanine | 1217728-65-8 | L-Enantiomer | Listed as available. |
| Arctom | This compound | 1217728-65-8 | L-Enantiomer | Product listed in catalog.[3] |
Quality Control and Incoming Material Validation Workflow
It is critical not to rely solely on supplier-provided CoAs. An independent, albeit brief, quality control check is a self-validating step that ensures the integrity of the synthesis.
Technical Deep Dive: Incorporation into SPPS
The primary challenge in utilizing this compound lies in overcoming the steric hindrance presented by the di-substituted phenyl ring. This bulkiness can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling and the generation of deletion sequences in the final peptide.
The Causality of Coupling Reagent Choice
Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt) are often insufficient for driving the acylation of a sterically encumbered N-terminus by the bulky incoming this compound. The reaction requires a more potent activation strategy.
Uronium/Aminium-based reagents are the industry standard for such "difficult couplings." Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[4] Their mechanism involves the rapid formation of a highly reactive O-acylisourea intermediate, which is less susceptible to racemization and more readily undergoes aminolysis, even with hindered amines. HATU, in particular, is frequently recommended for its superior performance in these challenging scenarios.
Field-Proven Protocol for Coupling this compound
This protocol is adapted from best practices for sterically similar residues, such as di-chlorinated phenylalanine derivatives, and represents a robust starting point for optimization.[4] It assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
This compound
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Step-by-Step Methodology:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. Following the final wash after the previous Fmoc-deprotection step, drain the DMF thoroughly.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading, e.g., 0.4 mmol, 166.2 mg) and HATU (3.9 equivalents, e.g., 0.39 mmol, 148.3 mg) in DMF (approx. 2 mL).
-
Add DIPEA (8 equivalents, e.g., 0.8 mmol, 139 µL) to the solution.
-
Agitate or vortex the solution for 1-2 minutes to pre-activate the amino acid. The solution should be used immediately.
-
-
Coupling Reaction:
-
Add the freshly prepared activation solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, extending the coupling time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts.
-
-
Monitoring for Completion (Self-Validation):
-
Perform a qualitative Kaiser test on a small sample of resin beads.
-
Interpretation: A negative result (beads remain yellow/colorless) indicates a complete reaction, as there are no remaining primary amines. A positive result (blue/purple beads) signifies incomplete coupling.
-
Troubleshooting: If the Kaiser test is positive, a "double coupling" is required. Repeat steps 2-5 before proceeding to the next deprotection step. This ensures the integrity of the final peptide sequence.
-
Analytical Characterization
Post-synthesis, the crude peptide should be analyzed to confirm successful incorporation.
-
Mass Spectrometry (LC-MS): This is the primary tool to verify that the peptide has the correct molecular weight. A significant peak corresponding to the target peptide minus the mass of 2,4-dimethylphenylalanine (a "deletion sequence") is a clear indicator of failed coupling at that position.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC provides a purity profile of the crude product. Successful incorporation of the hydrophobic 2,4-dimethylphenylalanine residue will typically result in a noticeable increase in the retention time of the target peptide compared to analogous sequences lacking this residue.
Conclusion
This compound is a powerful building block for peptide scientists aiming to impose structural constraints and enhance metabolic stability. While its steric bulk presents a synthetic challenge, this can be reliably overcome through the selection of appropriate high-potency coupling reagents like HATU, optimization of reaction conditions, and diligent in-process monitoring via tests like the Kaiser test. By implementing a robust supplier validation workflow and employing field-proven coupling protocols, researchers can confidently and successfully incorporate this valuable residue, accelerating the development of next-generation peptide therapeutics.
References
-
RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Aapptec Peptides. Fmoc-Phe(2,4-diCl)-OH [352351-62-3]. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Efficient Coupling of Fmoc-2,4-Dimethyl-L-phenylalanine
Abstract
The incorporation of sterically hindered amino acids is a persistent challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, deletion sequences, and low purity of the final peptide. Fmoc-2,4-Dimethyl-L-phenylalanine presents a significant synthetic hurdle due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and protocols to efficiently incorporate this challenging amino acid into peptide sequences. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and provide detailed, field-proven protocols to ensure successful synthesis.
The Challenge: Steric Hindrance in Peptide Synthesis
The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1][2] This process involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[2] In the case of this compound, the presence of a methyl group at the C2 (ortho) position of the phenyl ring creates significant steric bulk around the carboxyl group.
This steric shield impedes the approach of both the activating agent and the incoming nucleophile (the N-terminal amine of the growing peptide chain), drastically slowing down the rate of amide bond formation.[3][4] Consequently, standard coupling protocols that are effective for non-hindered amino acids often fail, resulting in low coupling efficiency. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the reaction to completion.
Theoretical Framework for Reagent Selection
The success of coupling a hindered amino acid is critically dependent on the choice of the coupling reagent.[1] These reagents can be broadly classified into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts.
The Role of Additives
Regardless of the primary coupling reagent, additives are strongly recommended for all amide bond formations, especially for difficult couplings.[1] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) serve two primary functions:
-
Rate Enhancement: They react with the initially formed activated intermediate to form a more stable, yet highly reactive, active ester. This intermediate is less prone to side reactions and facilitates efficient aminolysis.[5]
-
Racemization Suppression: They minimize the risk of epimerization at the α-carbon of the activated amino acid, a critical consideration for maintaining stereochemical purity.[6]
For sterically hindered couplings, additives with lower pKa values, such as HOAt and OxymaPure, generate more reactive esters and are generally superior to HOBt.[7]
Classes of Coupling Reagents
Carbodiimides: Reagents like diisopropylcarbodiimide (DIC) are cost-effective and widely used.[8] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea if the subsequent nucleophilic attack is slow, which is often the case with hindered residues.[5] Therefore, the use of DIC for this application is only viable in the presence of a highly effective additive like OxymaPure or HOAt.[1][5]
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. They activate the carboxyl group to form a phosphonium ester. A key advantage of phosphonium reagents is that they do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium/aminium salts.[9] This makes them particularly suitable for slow reactions, such as fragment condensation or coupling of hindered residues where the reagent may be present in excess for extended periods. PyAOP is generally more reactive than PyBOP due to the incorporation of the HOAt moiety.
Aminium/Uronium Salts: This class includes some of the most efficient coupling reagents available.[10]
-
HBTU/TBTU: These are based on HOBt and are excellent for most standard couplings but may not be sufficiently reactive for severely hindered systems.[1][8]
-
HATU: Based on HOAt, HATU is significantly more reactive than HBTU and is a go-to reagent for difficult couplings, including N-methylated and other sterically hindered amino acids.[1] The aza-group in the triazole ring provides anchimeric assistance, further accelerating the coupling reaction.
-
HCTU: This reagent is based on 6-Chloro-HOBt, making it more reactive than HBTU.[1]
-
COMU: As an OxymaPure-based uronium salt, COMU exhibits reactivity comparable to or even exceeding that of HATU.[10] It is also considered a safer alternative as it is not derived from potentially explosive benzotriazoles.[1][10]
The primary drawback of aminium/uronium reagents is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess and the coupling reaction is slow.[9]
Data Presentation: Comparative Analysis of Recommended Reagents
The following table summarizes the properties of the most suitable coupling reagents for this compound.
| Reagent Name | Class | Activating Additive | Relative Reactivity | Key Advantages | Potential Disadvantages |
| DIC/OxymaPure | Carbodiimide | OxymaPure | High | Cost-effective; by-product (DIU) is soluble. | O-acylisourea can rearrange if coupling is slow; relies heavily on the additive. |
| PyAOP | Phosphonium | HOAt | Very High | No risk of guanidinylation; clean reaction profile. | Generally more expensive than uronium salts. |
| HATU | Aminium | HOAt | Very High | Extremely fast and efficient for hindered couplings. | Potential for guanidinylation; based on explosive HOBt/HOAt.[1] |
| COMU | Uronium | OxymaPure | Very High | Excellent reactivity; non-explosive; by-products are water-soluble.[10] | Can cause guanidinylation; limited stability in some solvents.[10] |
Visualization of Key Processes
General SPPS Coupling Workflow
The diagram below illustrates the fundamental cycle of solid-phase peptide synthesis.
Caption: Standard workflow for a single coupling cycle in Fmoc-based SPPS.
Mechanism of Carboxyl Activation by HATU
This diagram shows the activation of the carboxylic acid by HATU to form the highly reactive HOAt ester.
Caption: Activation of an Fmoc-amino acid with HATU to form a reactive OAt-ester.
Experimental Protocols
Important Preliminary Notes:
-
Solvents: Use high-purity, amine-free N,N-Dimethylformamide (DMF).[11]
-
Equivalents: For a difficult coupling such as this, using a higher excess of amino acid and coupling reagents is recommended. Standard protocols often use 3-5 equivalents, but for this compound, 4-5 equivalents are advisable.
-
Monitoring: The completion of the coupling reaction should be monitored. A negative Kaiser test indicates the absence of primary amines. However, if coupling to a secondary amine (like proline), the Chloranil test should be used.
-
Double Coupling: If monitoring indicates an incomplete reaction after the prescribed time, a second coupling (repeating the coupling step without the deprotection step) is highly recommended.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended as the primary approach for achieving high coupling efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting a new coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min) followed by thorough washing with DMF (5-7 times).[11]
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Mixing: Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours. The extended time is crucial for this sterically hindered residue.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Post-Coupling Wash: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and by-products.
-
Next Step: If the Kaiser test is positive, perform a second coupling (repeat steps 2-8). If negative, proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: Carbodiimide-Mediated Coupling using DIC/OxymaPure
This protocol offers a cost-effective alternative, leveraging a modern, highly efficient additive.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
High-purity DMF
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1, Step 1.
-
Coupling Solution Preparation: In the reaction vessel containing the resin, add a solution of this compound (4 eq.) and OxymaPure (4 eq.) in DMF.
-
Initiation: Add DIC (4 eq.) to the vessel.
-
Mixing: Agitate the reaction mixture at room temperature.
-
Reaction Time: Allow the coupling to proceed for 3-5 hours. Carbodiimide couplings with hindered amino acids often require longer reaction times than those with onium salts.
-
Monitoring: Perform a Kaiser test as described in Protocol 1, Step 7.
-
Post-Coupling Wash: Once the reaction is complete, drain the vessel and wash the resin with DMF (5-7 times).
-
Next Step: If the coupling is incomplete, a second coupling is strongly advised. Otherwise, proceed to the next cycle.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance. | Perform a second coupling (double couple). Increase the reaction time for the initial coupling. Consider increasing the temperature to 40-50°C (use with caution as it may increase racemization). |
| Insufficiently reactive coupling reagent. | Switch to a more potent reagent system (e.g., from DIC/OxymaPure to HATU or COMU). | |
| Low Yield of Final Peptide | Accumulation of deletion sequences from failed couplings. | Optimize the coupling protocol for the hindered residue using the recommendations above. Ensure high-quality, amine-free DMF is used. |
| Presence of Guanidinylated By-product | Side reaction from excess uronium/aminium reagent (HATU/COMU) during a slow coupling. | Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4 eq. AA, 3.9 eq. HATU). Switch to a phosphonium salt reagent like PyAOP, which does not cause this side reaction. |
Conclusion
The successful incorporation of this compound is achievable with a rational selection of reagents and optimized protocols. The steric hindrance presented by this amino acid necessitates the use of high-reactivity coupling reagents. Onium salts such as HATU and COMU are highly recommended due to their superior activation capabilities. For syntheses where potential side reactions like guanidinylation are a major concern, phosphonium reagents like PyAOP provide a robust and clean alternative. By employing extended reaction times, careful monitoring, and the willingness to perform double couplings, researchers can effectively incorporate this and other challenging residues to access novel and complex peptide structures.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Subiros-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(2), 89-97. [Link]
-
Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5755-5764. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. oxymapure.com [oxymapure.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.uci.edu [chem.uci.edu]
Application Note & Protocols: Strategic Incorporation of Fmoc-2,4-Dimethyl-L-phenylalanine for Advanced Peptide Library Synthesis
Executive Summary
The exploration of chemical space beyond the canonical 20 amino acids has become a cornerstone of modern drug discovery.[1][2] Unnatural amino acids (UAAs) offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-2,4-Dimethyl-L-phenylalanine (Fmoc-2,4-Me₂-Phe) , a sterically hindered UAA, in the solid-phase synthesis (SPPS) of peptide libraries. The strategic introduction of the 2,4-dimethyl substitution on the phenylalanine ring imposes significant conformational constraints on the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity and enzymatic stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide engineering for therapeutic innovation.
Scientific Rationale: The Advantage of Conformational Constraint
The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure.[3] Incorporating UAAs like 2,4-Me₂-Phe is a deliberate strategy to influence this structure and overcome the inherent limitations of natural peptides, such as poor metabolic stability.[1]
-
Enforced Bioactive Conformation: The bulky methyl groups at the 2 and 4 positions of the phenyl ring restrict the rotational freedom (chi angles) of the amino acid side chain. This steric hindrance can lock the peptide backbone into a specific, often more rigid, conformation. If this conformation mimics the bound state of the peptide at its biological target, a significant increase in binding affinity can be achieved.
-
Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences with defined conformations. By introducing a conformationally constrained UAA like 2,4-Me₂-Phe, the peptide may no longer fit into the active site of common proteases, leading to a longer biological half-life.
-
Improved Target Selectivity: The unique shape conferred by 2,4-Me₂-Phe can lead to more specific interactions with the intended target receptor while reducing off-target binding, thereby minimizing potential side effects.[4]
-
Modulation of Physicochemical Properties: The addition of two methyl groups increases the hydrophobicity of the phenylalanine side chain, which can influence peptide solubility, aggregation properties, and membrane permeability.[5]
Core Synthesis Workflow: From Resin to Library
The successful synthesis of a peptide library containing a sterically demanding residue requires careful optimization of the solid-phase peptide synthesis (SPPS) workflow. The following diagram outlines the key stages.
Caption: High-level workflow for peptide library synthesis.
Technical Considerations & Optimized Protocols
The primary challenge in incorporating Fmoc-2,4-Me₂-Phe is overcoming the steric hindrance during the coupling step.[6] Standard coupling protocols may result in low efficiency, leading to deletion sequences in the final library.[7] Therefore, optimized conditions are mandatory.
Materials and Reagents
| Reagent / Material | Recommended Grade / Type | Supplier Example |
| Resin | Rink Amide or Wang Resin (0.3-0.7 mmol/g) | Novabiochem® |
| Solvents | Anhydrous, Amine-Free DMF; DCM | Sigma-Aldrich |
| Fmoc-Amino Acids | Standard protected L-amino acids | ChemPep |
| Fmoc-2,4-Me₂-Phe | ≥97.0% Purity (HPLC) | Sigma-Aldrich |
| Coupling Reagents | HATU, HBTU | MilliporeSigma |
| Base | DIPEA (N,N-Diisopropylethylamine) | Thermo Fisher |
| Deprotection | Piperidine | Sigma-Aldrich |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA), TIS, H₂O | Various |
Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle
This protocol is designed for a 0.1 mmol scale synthesis on an automated peptide synthesizer.
A. Resin Preparation:
-
Place 300 mg of Rink Amide resin (approx. 0.1 mmol loading) into the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[8]
-
Drain the DMF.
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain and repeat step 4 once.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
B. Iterative Synthesis Cycle: The following diagram details the critical steps for incorporating each amino acid.
Caption: The iterative cycle of Fmoc-based SPPS.
C. Optimized Coupling Conditions: Due to steric hindrance, Fmoc-2,4-Me₂-Phe requires more potent coupling conditions than standard amino acids. A double coupling strategy is highly recommended.
| Parameter | Standard Amino Acids | Fmoc-2,4-Me₂-Phe (Recommended) |
| Equivalents (AA) | 3 eq. | 4 eq. |
| Coupling Reagent | HBTU (2.9 eq.) | HATU (3.9 eq.) |
| Base | DIPEA (6 eq.) | DIPEA (8 eq.) |
| Coupling Time | 45-60 minutes | 2 hours (First Coupling) |
| Post-Coupling Action | Proceed to next cycle | Perform Kaiser test. Perform a second coupling for 2 hours. |
Self-Validation Checkpoint: The Kaiser Test After the first coupling of Fmoc-2,4-Me₂-Phe, it is crucial to perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.
-
Blue/Purple Beads: Incomplete coupling (free primary amines present). Proceed with a second coupling.
-
Yellow/Colorless Beads: Complete coupling. Proceed with washing and the next deprotection step.
Protocol 2: Cleavage and Global Deprotection
Safety Precaution: This procedure must be performed in a certified fume hood. TFA is highly corrosive.
-
After the final synthesis cycle, wash the peptide-resin with DCM (3 times) and methanol (3 times) and dry thoroughly under high vacuum for at least 4 hours.
-
Prepare the cleavage cocktail. For most peptides, a standard mixture is sufficient.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin; removes side-chain protecting groups (e.g., Boc, tBu). |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents side reactions. |
| Water (H₂O) | 2.5% | Cation scavenger. |
-
Add the cleavage cocktail (10 mL per 300 mg of resin) to the dried peptide-resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Quality Control and Library Characterization
Characterizing a library is distinct from analyzing a single peptide. The goal is to confirm the presence and relative distribution of the intended library members.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC analysis of the crude product will show a distribution of peaks, representing the different members of the library.[9][10] A broad, complex chromatogram is expected and indicates diversity. The absence of a single major peak is a good sign.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for library validation.[3][9][11] By analyzing the mass-to-charge ratio of the eluting peaks from the HPLC, one can confirm that the masses correspond to the calculated molecular weights of the designed library components. This confirms the successful incorporation of 2,4-Me₂-Phe and other amino acids at the correct positions.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Purity / Many Deletion Sequences | Incomplete coupling of 2,4-Me₂-Phe. | Use HATU instead of HBTU. Increase coupling time to 2-4 hours. Always perform a double coupling. Ensure DMF is anhydrous and amine-free.[8] |
| No Peptide Precipitated after Cleavage | Peptide is highly soluble in ether. | Try precipitating in cold methyl tert-butyl ether (MTBE) instead of diethyl ether. |
| Modification of Sensitive Residues (Trp, Met, Cys) | Insufficient scavengers in cleavage cocktail. | For peptides containing Trp, Met, or Cys, use a more robust cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). |
References
-
Kotha, S., & Sunnam, S. (2025). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Retrieved from [Link]
-
Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-L-Phe(2-NH2)-OH. PubChem. Retrieved from [Link]
-
Stellato, M., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC - PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Okada, Y., et al. (n.d.). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. NIH. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Lescrinier, E., et al. (2013). New method of peptide cleavage based on Edman degradation. PMC - NIH. Retrieved from [Link]
-
Andreu, D., et al. (2002). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. PubMed. Retrieved from [Link]
-
Forster, A. C., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Swaney, D. L., et al. (2010). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. NIH. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Taylor, M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
Kent, S. B. H., & Merrifield, R. B. (1989). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Gellman, S. H., et al. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. Retrieved from [Link]
-
Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]
-
Bionic™ Proteins. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
-
Uto, K., et al. (2012). Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. PubMed. Retrieved from [Link]
-
Hospital, A., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Kumar, A., Singh, S. K., & Singh, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC - PubMed Central. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polarispeptides.com [polarispeptides.com]
- 4. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. agilent.com [agilent.com]
- 11. ijsra.net [ijsra.net]
Applications of Fmoc-2,4-Dimethyl-L-phenylalanine in Drug Discovery: A Technical Guide for Advanced Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty—Harnessing Steric and Hydrophobic Effects for Superior Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their translation into viable drugs is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, offering a powerful toolkit to overcome these hurdles.[1][2][3] Among these, Fmoc-2,4-dimethyl-L-phenylalanine stands out as a bespoke building block designed to confer unique structural and physicochemical properties upon a peptide scaffold.
The addition of two methyl groups to the phenyl ring of phenylalanine introduces significant steric bulk and increases hydrophobicity. These modifications are not merely incremental; they fundamentally alter the way the amino acid side chain interacts with its environment, providing medicinal chemists with a powerful lever to modulate a peptide's conformational preference, resistance to enzymatic degradation, and affinity for its biological target. This technical guide will delve into the rationale and practical applications of utilizing this compound in the design of next-generation peptide therapeutics.
Core Principles and Advantages
The strategic value of incorporating 2,4-dimethyl-L-phenylalanine into a peptide sequence is rooted in several key biophysical principles:
-
Enhanced Hydrophobicity: The two methyl groups significantly increase the hydrophobicity of the phenylalanine side chain. This can lead to stronger binding interactions within hydrophobic pockets of target proteins and can also influence the peptide's overall solubility and aggregation properties.[4]
-
Steric Hindrance and Conformational Constraint: The methyl groups at the 2 and 4 positions sterically hinder the rotation of the phenyl ring and can restrict the conformational freedom of the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.
-
Increased Proteolytic Resistance: The steric bulk of the dimethylated phenyl ring can effectively shield adjacent peptide bonds from the action of proteases. Exopeptidases and endopeptidases, which are primary culprits in peptide degradation in vivo, often have specific recognition pockets that cannot accommodate such bulky, unnatural residues.[5][6] This leads to a significantly extended plasma half-life, a critical attribute for any therapeutic agent.
These attributes make this compound a valuable tool for several key applications in drug discovery, which will be explored in the subsequent sections.
Application 1: Engineering Metabolic Stability in Therapeutic Peptides
A primary challenge in peptide drug development is their rapid clearance by proteases. The incorporation of 2,4-dimethyl-L-phenylalanine offers a robust strategy to enhance metabolic stability.
The Rationale: Steric Shielding of a Protease-Labile Site
Proteases recognize and cleave specific amino acid sequences. Aromatic residues like phenylalanine are often part of these recognition motifs. By replacing a native phenylalanine with its 2,4-dimethylated counterpart, the steric clash between the methyl groups and the enzyme's active site can prevent effective binding and subsequent hydrolysis. This "steric shielding" is a powerful and predictable method to improve a peptide's pharmacokinetic profile.
Illustrative Example: While specific data for the 2,4-dimethyl isomer is not widely published, a study on the opioid peptide analog cyclo[Phe-d-Pro-Phe-Trp] (CJ-15,208) demonstrated that stereoisomers containing different Phe configurations exhibited varied opioid activity profiles, highlighting the critical role of the phenylalanine residue's orientation and environment in receptor interaction.[7] Modifying this residue with dimethyl groups would be a logical next step to further probe and optimize these interactions and enhance stability.
Application 2: Modulating Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. Short peptides derived from one of the interacting partners can be potent inhibitors, but often lack the stability and cell-penetrating properties required for therapeutic use.
The Rationale: Mimicking Key "Hotspot" Residues with Enhanced Properties
Many PPI interfaces are characterized by "hotspot" residues that contribute a disproportionate amount of the binding energy. Often, these are hydrophobic residues like phenylalanine that fit into well-defined pockets on the partner protein. Replacing a key phenylalanine hotspot with 2,4-dimethyl-L-phenylalanine can serve a dual purpose:
-
Increased Affinity: The enhanced hydrophobicity can lead to a tighter fit in the hydrophobic binding pocket, increasing the affinity of the peptide inhibitor.
-
Improved Drug-like Properties: As previously discussed, the modification simultaneously enhances proteolytic resistance, transforming a labile peptide into a more drug-like molecule.
The conformational constraint imposed by the dimethyl groups can also be advantageous, forcing the peptide into a secondary structure (e.g., an α-helix) that mimics the native binding motif.
Illustrative Example: The interaction between the p53 tumor suppressor and its negative regulators MDM2 and MDMX is a classic example of a PPI targeted in cancer therapy. Dual inhibitors are sought after, and a novel phenylalanine-derived natural product has been identified as a dual inhibitor with nanomolar affinity.[8][9] The design of peptidomimetics based on this natural product could incorporate 2,4-dimethyl-L-phenylalanine to enhance potency and pharmacokinetic properties.
Experimental Protocols
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling protocols to achieve high yields and avoid side reactions.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Amino Acid
This protocol outlines the manual coupling of this compound using a highly efficient coupling reagent such as HATU.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is necessary.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3x).
-
Repeat the coupling procedure (Step 2) with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Proceed with the deprotection and coupling of the next amino acid in the sequence using standard SPPS protocols.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Causality Behind Experimental Choices:
-
HATU as Coupling Reagent: Uronium/aminium-based coupling reagents like HATU are highly effective for coupling sterically hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.[7]
-
Double Coupling: The steric bulk of the 2,4-dimethylphenyl group can slow down the reaction kinetics, making a single coupling potentially incomplete. A second coupling ensures the reaction goes to completion, maximizing the yield of the desired peptide.
-
Kaiser Test: This colorimetric test is a critical in-process control to verify the absence of free primary amines, confirming the success of the coupling step before proceeding to the next cycle.
Visualization of the SPPS Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Data Presentation and Expected Outcomes
The incorporation of 2,4-dimethyl-L-phenylalanine is expected to systematically alter the properties of a peptide. The following table summarizes the anticipated effects compared to a native phenylalanine-containing peptide.
| Property | Native Phenylalanine | 2,4-Dimethyl-L-phenylalanine | Rationale for Change |
| Hydrophobicity (RP-HPLC Retention) | Lower | Higher | Addition of two non-polar methyl groups increases the overall hydrophobicity of the side chain. |
| Proteolytic Stability (t½ in plasma) | Lower | Significantly Higher | Steric hindrance from the dimethyl groups prevents recognition and cleavage by proteases. |
| Conformational Flexibility | Higher | Lower | Rotation around the Cα-Cβ and Cβ-Cγ bonds is restricted by the bulky methyl groups. |
| Binding Affinity (Kd) | Baseline | Potentially Higher | Increased hydrophobicity and pre-organization into a bioactive conformation can lead to stronger target binding. |
Visualization of Key Concepts
The Principle of Steric Shielding
The diagram below illustrates how the methyl groups on the phenyl ring can physically block the approach of a protease.
Caption: Steric shielding by 2,4-dimethyl-L-phenylalanine prevents protease binding and subsequent peptide cleavage.
Conclusion and Future Outlook
This compound is a powerful, albeit sterically demanding, building block for the synthesis of advanced peptidomimetics. Its ability to confer enhanced metabolic stability, constrain peptide conformation, and increase hydrophobicity makes it an invaluable tool for addressing the common liabilities of peptide-based drug candidates. While the incorporation of this amino acid requires careful optimization of synthetic protocols, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. As the field of peptide therapeutics continues to evolve, the rational design and application of unnatural amino acids like 2,4-dimethyl-L-phenylalanine will be paramount in unlocking the full potential of this promising class of drugs.
References
-
Lenci, E., & Trabocchi, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4739. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]
- U.S. Patent No. EP2213653A2. (2011). Method for the stereoselective preparation of amino acid derivatives.
- U.S. Patent No. WO2007043048A2. (2007). Self-assembled fmoc-ff hydrogels.
- U.S. Patent No. CN103373940B. (2015). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Bertouille, J., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. VUB ORGC. [Link]
-
Pignataro, L., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13411. [Link]
-
Frederik, R., et al. (2021). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. Biomacromolecules, 22(5), 2148-2157. [Link]
-
Singh, Y., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(1), 39-55. [Link]
-
Bruno, B. J., Miller, G. D., & Lim, C. S. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. (2021). Foods, 10(11), 2799. [Link]
-
Kim, S., et al. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-L-Phenylalanine: Your Partner for Advanced Peptide Synthesis and Biochemical Research. [Link]
-
Singh, V., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Piekarski, P. K., et al. (2020). Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999. [Link]
-
Bioactive Peptides: Discovery and Pathway To Commercial Production (Dr. Tom Gill). (2021). IAFNS. [Link]
-
Ye, Y., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]
- U.S. Patent No. WO2012087519A1. (2012). Compositions and methods for modulating fxr.
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Medicinal Chemistry. Frontiers in Chemistry, 8, 49. [Link]
-
U.S. Patent Application No. 20210363184. (2021). Process for preparation of pure plecanatide. Justia Patents. [Link]
-
Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]
-
Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. (2022). Expert Review of Anti-infective Therapy, 20(1), 39-56. [Link]
-
Kim, S., et al. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2213653A2 - Method for the stereoselective preparation of amino acid derivatives - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Probing Protein-Protein Interfaces with Fmoc-2,4-Dimethyl-L-phenylalanine
Abstract
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases. The ability to accurately map and modulate these interaction surfaces is therefore a cornerstone of modern biological research and drug development. This guide details the application of Fmoc-2,4-Dimethyl-L-phenylalanine, a sterically demanding unnatural amino acid (UAA), as a powerful chemical tool for the high-resolution investigation of PPIs. By incorporating this UAA into synthetic peptides, researchers can perform steric scanning of binding interfaces, enhance the binding affinity of peptide-based inhibitors, and develop novel therapeutic leads. We provide the scientific rationale, detailed protocols for peptide synthesis and biophysical analysis, and data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction: Beyond the Canonical 20 Amino Acids
The study of protein-protein interactions has traditionally relied on genetic and biochemical methods that, while powerful, often lack the chemical precision to probe specific atomic contacts at a binding interface. The expansion of the genetic code to include unnatural amino acids (UAAs) offers a sophisticated toolkit to overcome these limitations.[1][2][3] By introducing side chains with unique chemical, physical, or spectroscopic properties, UAAs enable the precise dissection of protein structure and function in ways not possible with the 20 canonical amino acids.[2][]
This compound is a UAA designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[5][6] Its defining feature is a phenyl ring functionalized with two methyl groups. These methyl groups introduce significant steric bulk compared to the natural phenylalanine residue, transforming a simple aromatic side chain into a potent probe for exploring the topology and druggability of PPI interfaces.
The Rationale: Steric Hindrance as a High-Resolution Probe
The strategic power of 2,4-Dimethyl-L-phenylalanine lies in its ability to introduce a "steric bump" at a specific position within a peptide sequence that mimics a PPI interface. The consequences of this modification, when analyzed quantitatively, provide profound insights into the nature of the interaction.
Causality Behind the Application:
-
Disruption of Critical Contacts: If the substituted residue is a "hot spot" essential for binding, the added bulk of the dimethylphenyl group will clash with the partner protein, leading to a significant decrease in binding affinity. This provides a clear and unambiguous signal for the importance of that specific residue's spatial environment.
-
Mapping Binding Pocket Topography: Unlike alanine scanning, which only reports on the loss of a side chain, a "dimethyl-phenylalanine scan" actively probes the space available at the interface. A dramatic loss of affinity indicates a tight, sterically constrained pocket, whereas a minimal change suggests a more open and accommodating region.
-
Enhancing Hydrophobic Interactions: In cases where the binding pocket is large and hydrophobic, the increased surface area and hydrophobicity of the 2,4-dimethylphenyl group can fill the void more effectively than a standard phenylalanine, leading to an increase in binding affinity. This is a key strategy in transforming a moderately binding peptide into a potent inhibitor.[7]
The Fmoc (9-fluorenylmethoxycarbonyl) group is an essential component, serving as a temporary protecting group for the α-amine.[6] Its lability to mild base (e.g., piperidine) while being stable to the acidic conditions used for side-chain deprotection makes it the cornerstone of orthogonal SPPS, allowing for the stepwise and controlled assembly of the UAA-containing peptide.[5]
Experimental Design and Workflow
A typical workflow for utilizing this compound to investigate a PPI involves a multi-stage process, from computational design to biophysical validation.
Caption: High-level workflow for PPI analysis using this compound.
Detailed Protocols
These protocols provide a self-validating system, where the successful outcome of each step (e.g., correct mass, pure HPLC trace) is a prerequisite for proceeding to the next.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a 10-mer peptide on a 0.1 mmol scale incorporating this compound.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Add 200 mg of Rink Amide resin to a fritted peptide synthesis vessel. Swell in DMF for 30 minutes, then drain.
-
Fmoc Deprotection (First Amino Acid): Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 2 mL portion for 10 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in 1.5 mL of DMF.
-
Add DIPEA (8 eq, 0.8 mmol) and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
-
Coupling Confirmation (Kaiser Test): Take a few beads of resin, wash with ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Incorporating this compound:
-
Causality: Due to the steric hindrance of the dimethylphenyl group, this coupling step may be slower. It is critical to ensure its completion to avoid deletion sequences.
-
Follow the standard coupling procedure (Step 3).
-
Crucially, perform a Kaiser test. If the test is positive, perform a "double coupling": repeat the coupling procedure (Step 3) with a fresh solution of activated this compound before proceeding.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Final Wash and Dry: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution away from the resin beads into a 50 mL conical tube.
-
Precipitate the crude peptide by adding the TFA solution to 45 mL of ice-cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the white peptide pellet under a stream of nitrogen.
-
Protocol 2: Peptide Purification and Characterization
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Employ a standard gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 30 minutes.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions using an analytical RP-HPLC run.
-
Verify the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or LC-ESI-MS). The observed mass should match the calculated theoretical mass.
-
-
Quantification & Storage: Lyophilize the pure fractions to obtain a fluffy white powder. Quantify the peptide (e.g., by UV-Vis at 280 nm if containing Trp/Tyr, or by weighing) and store at -20°C or -80°C.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Analysis
This protocol measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[8]
Materials:
-
Purified, lyophilized peptide containing 2,4-Dimethyl-L-phenylalanine.
-
Purified target protein.
-
ITC Buffer (e.g., PBS, pH 7.4), degassed thoroughly.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a 100-200 µM solution of the peptide (in the syringe) and a 10-20 µM solution of the target protein (in the cell) using the exact same, degassed ITC buffer. Dialyzing the protein against the buffer is highly recommended.
-
-
Instrument Setup:
-
Set the cell temperature to 25°C.
-
Set the reference power and stirring speed according to the manufacturer's recommendations.
-
-
Titration Experiment:
-
Load the protein into the sample cell and the peptide into the injection syringe.
-
Perform an initial 0.5 µL injection (often discarded in analysis) followed by 18-25 injections of 1.5-2.0 µL each, with sufficient spacing between injections for the signal to return to baseline.
-
-
Control Experiment: To account for the heat of dilution, perform a control titration by injecting the peptide solution into the sample cell containing only buffer.
-
Data Analysis:
-
Subtract the control data (heat of dilution) from the experimental binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site independent) using the instrument's software.
-
This analysis will yield the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Data Presentation and Interpretation
Quantitative data from binding assays should be summarized for clear comparison.
Table 1: Hypothetical ITC Data for p53-MDM2 Peptide Inhibitors
| Peptide Sequence | Modification | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| ETFSDLWKLLPEN | Wild-Type p53 Peptide | 350 ± 30 | -9.5 | -0.8 | 0.98 |
| ETFSDLX KLLPEN | X = Phe (F) | 345 ± 25 | -9.6 | -0.8 | 1.01 |
| ETFSDLX KLLPEN | X = 2,4-Dimethyl-Phe | 25 ± 5 | -11.2 | -0.5 | 0.99 |
Interpretation of Hypothetical Data: In this example, replacing the native tryptophan at a key position with phenylalanine has little effect. However, introducing 2,4-Dimethyl-phenylalanine results in a >10-fold increase in binding affinity (lower KD). This suggests the MDM2 binding pocket is hydrophobic and large enough to accommodate the extra methyl groups, which then make additional favorable van der Waals contacts, reflected in the more favorable enthalpy (ΔH).
Caption: UAA with increased bulk fills a hydrophobic pocket, enhancing binding affinity.
References
-
James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Bio-Sciences & Biotechnology, 1(1). [Link]
-
Zhang, M., et al. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]
-
Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]
-
de Courson, A., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences. [Link]
-
Staudigl, M., et al. (2021). Impact of phenylalanine on cognitive, cerebral, and neurometabolic parameters in adult patients with phenylketonuria (the PICO study): a randomized, placebo-controlled, crossover, noninferiority trial. Trials. [Link]
-
Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Di Somma, A., et al. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences. [Link]
-
Tao, Y., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols. [Link]
-
McTavish, S. F., et al. (2005). The Subjective and Cognitive Effects of Acute Phenylalanine and Tyrosine Depletion in Patients Recovered from Depression. Neuropsychopharmacology. [Link]
-
Li, Y., et al. (2022). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Pharmacology. [Link]
-
Tso, S. C., et al. (2022). Contemporary biophysical approaches for studying 14-3-3 protein–protein interactions. Frontiers in Molecular Biosciences. [Link]
-
PatSNAP. What techniques are used to study protein-protein interactions? PatSNAP Synapse. [Link]
-
Pollock Research Lab. (2022). Using Unnatural Aminoacids to study protein-protein interactions. University of Richmond Blogs. [Link]
-
Beier, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 8. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
Application Notes & Protocols for the Synthesis of Peptidomimetics Utilizing Fmoc-2,4-Dimethyl-L-phenylalanine
A Senior Application Scientist's Guide for Researchers in Drug Discovery
These application notes provide a comprehensive guide for the synthesis of peptidomimetics incorporating the sterically hindered, non-natural amino acid, Fmoc-2,4-Dimethyl-L-phenylalanine. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of solid-phase peptide synthesis (SPPS). The protocols and insights provided herein are designed to facilitate the successful synthesis, purification, and characterization of these modified peptides, which hold significant promise in modern therapeutics.
Introduction: The Rationale for Sterically Modified Phenylalanine in Peptidomimetics
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The introduction of non-natural amino acids is a key strategy in peptidomimetic design.[2] this compound, a derivative of phenylalanine with two methyl groups on the phenyl ring, offers several advantages in this context.
The dimethyl substitution on the phenyl ring introduces significant steric bulk, which can:
-
Enhance Proteolytic Stability: The bulky side chain can shield the adjacent peptide bonds from enzymatic cleavage, prolonging the in vivo half-life of the peptide.[1]
-
Induce Conformational Constraints: The steric hindrance can restrict the rotational freedom of the peptide backbone, locking it into a specific, biologically active conformation. This can lead to increased receptor affinity and selectivity.
-
Modulate Hydrophobicity: The addition of methyl groups increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and protein-protein interactions.[3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an essential feature for its use in SPPS, allowing for selective deprotection of the N-terminus under mild basic conditions.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the properties of this key building block is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C26H25NO4 | [5] |
| Molecular Weight | 415.48 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Functional Group | Fmoc | [5] |
The Solid-Phase Peptide Synthesis (SPPS) Workflow: A Conceptual Overview
SPPS is the method of choice for the synthesis of peptides and peptidomimetics, offering significant advantages over solution-phase synthesis, such as the use of excess reagents to drive reactions to completion and simplified purification of intermediates.[6] The general workflow for incorporating this compound is depicted below.
Caption: General workflow for SPPS incorporating this compound.
Detailed Protocols and Methodologies
Materials and Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride (2-CTC) resin (for C-terminal acids).[7]
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Piperidine, Diisopropylethylamine (DIPEA).
-
Coupling Reagents:
-
Standard: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
For Sterically Hindered Couplings: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[8]
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[9]
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis process. Automated synthesizers will follow a similar logic.
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
First Amino Acid Loading (for 2-CTC resin):
-
Dissolve Fmoc-amino acid (3 eq.) and DIPEA (7.5 eq.) in dry DCM.[10]
-
Add the solution to the swelled resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a 15-minute agitation.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Incorporating this compound):
-
Expert Insight: The coupling of sterically hindered amino acids like 2,4-dimethylphenylalanine can be challenging and may require stronger coupling reagents and longer reaction times.[6]
-
Pre-activation: In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent (e.g., HATU or COMU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF or a DMF/NMP mixture. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours. A second coupling may be necessary to ensure the reaction goes to completion.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Caption: The iterative cycle of deprotection and coupling in SPPS.
Protocol 2: Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. For most peptides, a solution of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is sufficient.[9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Analysis
-
Purification by RP-HPLC:
-
High-performance liquid chromatography is a powerful technique for purifying peptides from complex mixtures.[11][12]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide.[13]
-
Analyze the purified fractions by ESI-MS or MALDI-TOF to confirm the identity of the desired product.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from 2,4-dimethylphenylalanine. | Use a more potent coupling reagent (e.g., COMU).[14] Increase coupling time and/or perform a double coupling. |
| Low Yield | Incomplete deprotection or coupling at various stages. | Ensure fresh deprotection and coupling solutions. Optimize reaction times. |
| Side Product Formation | Racemization during coupling. | Use a base like DIPEA and avoid stronger bases. Pre-activation time should be minimized. |
| Undesired reactions during cleavage. | Use appropriate scavengers in the cleavage cocktail based on the peptide sequence.[9] |
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy for the development of novel peptidomimetic therapeutics. While the steric hindrance of this amino acid presents challenges during synthesis, these can be overcome with optimized protocols, including the use of potent coupling reagents and extended reaction times. The methodologies outlined in these application notes provide a robust framework for the successful synthesis, purification, and characterization of these promising molecules.
References
-
Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
The greening of peptide synthesis. Royal Society of Chemistry. [Link]
-
Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. [Link]
-
Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PubMed Central. [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structur. Diva-Portal.org. [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Methods for Removing the Fmoc Group. Springer Link. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Publications. [Link]
-
HPLC Analysis and Purification of Peptides. ResearchGate. [Link]
-
Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]
-
Peptidomimetics as next – generation therapeutic applications. Preprints.org. [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
-
Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. ACS Publications. [Link]
-
Fmoc-phenylalanine. PubChem. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Wiley Online Library. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. [Link]
-
Fmoc-Phe(4-Me)-OH [199006-54-7]. Aapptec Peptides. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Wiley Online Library. [Link]
Sources
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Troubleshooting & Optimization
Overcoming slow coupling of Fmoc-2,4-Dimethyl-L-phenylalanine.
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids. As Senior Application Scientists, we have compiled this resource based on in-depth mechanistic understanding and field-proven laboratory practices to help you overcome the specific issue of slow coupling associated with Fmoc-2,4-Dimethyl-L-phenylalanine (Fmoc-2,4-diMe-Phe) .
Understanding the Challenge: The "Why" Behind Slow Coupling
Fmoc-2,4-diMe-Phe is a valuable building block for introducing conformational constraints and modulating the pharmacological properties of peptides. However, its structure presents a significant synthetic challenge: steric hindrance . The two methyl groups on the phenyl ring, particularly the one at the ortho position, physically obstruct the path of the incoming N-terminal amine of the growing peptide chain. This dramatically slows the kinetics of amide bond formation compared to less bulky amino acids like Fmoc-Phe.
Standard coupling protocols are often insufficient, leading to incomplete reactions, deletion sequences, and complex purification challenges. This guide provides a systematic approach to ensure successful incorporation of this demanding residue.
Caption: Steric hindrance from methyl groups on Fmoc-2,4-diMe-Phe.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issue—incomplete coupling—in a practical, question-and-answer format.
Q1: My Kaiser test is strongly positive after a standard 1-2 hour coupling of Fmoc-2,4-diMe-Phe. What is my first step?
A positive Kaiser test indicates a significant population of unreacted free amines on the resin. The immediate goal is to drive the reaction to completion without compromising the peptide's integrity.
Step 1: Re-evaluate Your Coupling Chemistry. Standard reagents may not be sufficiently reactive. For sterically hindered amino acids, more potent activators are required.[1][2]
Step 2: Implement a "Double Coupling" Protocol. Do not simply extend the time of the first coupling indefinitely. A more effective and controlled approach is to perform a second, fresh coupling. This replenishes the activated amino acid and pushes the equilibrium toward product formation.[3][4]
Protocol: High-Efficiency Double Coupling
-
Initial Coupling:
-
Perform the first coupling for 1-2 hours using your chosen reagent (see Table 1 for recommendations).
-
Drain the reaction vessel.
-
-
Wash Cycle:
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x) to remove byproducts and unreacted reagents. Causality: This is a critical step. Removing the byproducts of the first reaction prevents potential side reactions and ensures the second coupling begins under optimal conditions.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-2,4-diMe-Phe using the same equivalents as the first coupling.
-
Add this solution to the resin and allow it to react for an additional 2-4 hours.
-
-
Final Wash and Confirmation:
-
Drain the coupling solution and wash the resin extensively with DMF (5-7x).
-
Perform a Kaiser test. The result should be negative (colorless or faint yellow beads). If it remains positive, proceed to the advanced strategies in Q2.
-
Q2: I performed a double coupling, and the Kaiser test is still positive. What are my next options?
Persistent coupling difficulties signal that the activation energy barrier is too high for the current conditions. At this point, a multi-pronged strategy involving more potent reagents and optimized reaction conditions is necessary.
Advanced Strategy 1: Upgrade Your Coupling Reagent
For challenging couplings, aminium/uronium or phosphonium salt-based reagents that generate highly reactive OAt or 6-Cl-OBt esters are superior.[2] HATU is often considered the gold standard for such scenarios due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the reaction.[2]
| Coupling Reagent | Activating Species | Potency for Hindered AA | Key Considerations |
| HCTU | 6-Cl-OBt Ester | Moderate-High | Good general-purpose reagent, but may be insufficient for this specific challenge. |
| HATU | OAt Ester | Very High | Highly effective for hindered couplings; may require careful base selection (DIPEA or Collidine) to minimize racemization.[3] |
| COMU | Oxyma Ester | Very High | Efficiency comparable to HATU but with non-explosive and less allergenic byproducts (Oxyma Pure).[1] Excellent for microwave SPPS. |
| PyBOP | OBt Ester | Moderate | A classic phosphonium salt reagent, generally effective but often superseded by HATU for the most difficult cases. |
Protocol: High-Potency Coupling with HATU
-
Reagent Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-2,4-diMe-Phe (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt ester before the mixture is introduced to the resin, maximizing coupling efficiency and minimizing potential side reactions like amino acid racemization.
-
-
Coupling Reaction:
-
Add the pre-activated solution to your deprotected peptide-resin.
-
React for 2-4 hours at room temperature. For extremely difficult sequences, this can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
-
Wash and Test:
-
Drain and wash thoroughly with DMF (5-7x).
-
Confirm completion with a negative Kaiser test.
-
Advanced Strategy 2: Leverage Temperature
Increasing the reaction temperature can significantly accelerate slow coupling reactions. Microwave-assisted peptide synthesis (MAPS) is particularly effective, as it can heat the reaction mixture rapidly and uniformly.
-
Recommendation: Perform the coupling at a moderately elevated temperature (e.g., 50°C) for a shorter duration (e.g., 30-60 minutes). Monitor for completion.
-
Caution: Higher temperatures can increase the risk of racemization, especially with sensitive amino acids. This is a trade-off that must be carefully managed.
Frequently Asked Questions (FAQs)
Q: Can I just use a large excess of Fmoc-2,4-diMe-Phe and a standard coupling reagent?
A: While increasing equivalents can help, it is often an inefficient and costly solution. Using a 10-fold excess with an inadequate coupling reagent may still result in incomplete coupling. A better strategy is to use a moderate excess (3-5 equivalents) with a highly potent coupling reagent like HATU or COMU, which addresses the root cause of the problem—slow reaction kinetics.[1][3]
Q: Does the steric hindrance of Fmoc-2,4-diMe-Phe affect the Fmoc deprotection step?
A: The steric bulk is primarily a challenge for the incoming amino acid during the coupling step. The Fmoc deprotection, which involves a small base like piperidine abstracting a proton from the fluorene ring system, is generally not significantly impeded.[5][6] Standard deprotection protocols (e.g., 20% piperidine in DMF) are typically effective. However, in cases of severe peptide aggregation, access of the piperidine to the Fmoc group can be hindered.[7]
Q: My peptide sequence containing 2,4-diMe-Phe is showing signs of aggregation (e.g., shrinking resin, poor solvent flow). How does this relate to coupling?
A: Aggregation is a separate but related problem that exacerbates poor coupling. The bulky, hydrophobic side chain of 2,4-diMe-Phe can contribute to the formation of secondary structures and inter-chain aggregation. This physically prevents reagents from accessing the reactive sites on the resin.
-
Solution: If aggregation is suspected, consider using chaotropic salts (e.g., 0.4 M LiCl in DMF) in your wash steps or incorporating backbone-modifying pseudoproline dipeptides earlier in the sequence to disrupt secondary structure formation.
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Martin, V., et al. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. RSC Advances. [Link]
-
Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
-
Urry, D.W., et al. (1992). Mechanochemical coupling in synthetic polypeptides by modulation of an inverse temperature transition. Journal of the American Chemical Society. [Link]
-
Mandal, D., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. International Journal of Molecular Sciences. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage. [Link]
-
Gazit, E., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances. [Link]
-
Fields, G.B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. [Link]
-
Qiao, J.X., et al. (2012). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Springer Nature. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Frontiers in Chemistry. [Link]
-
Coro, J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México. [Link]
-
Katritzky, A.R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Pennington, M.W. & Dunn, B.M. (eds). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
-
Jadhav, S.S., et al. (2023). Green Chemistry - In situ Fmoc removal. Journal of Peptide Science. [Link]
-
Ye, G., et al. (2021). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]
Sources
Navigating "Difficult" Sequences: A Technical Guide to Preventing Peptide Aggregation with Backbone Protection
Technical Support Center
Prepared by the Senior Application Scientist Team
Introduction: Clarifying the Chemistry of Aggregation Prevention
Researchers engaged in Solid-Phase Peptide Synthesis (SPPS) frequently encounter "difficult" sequences prone to aggregation, which can lead to poor yields and purification challenges. A common strategy to mitigate this is the use of backbone-protecting groups.
It has come to our attention that there may be some confusion in the field regarding the specific reagents for this purpose. This guide will focus on the experimentally validated and widely used 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups. While the term "2,4-Dimethyl-L-phenylalanine" might be searched for in this context, it is a distinct amino acid derivative not typically employed for backbone protection to prevent aggregation during synthesis. The structural similarity in nomenclature may be a source of this confusion. This guide will provide a comprehensive overview of the correct and effective use of Dmb and Hmb-protected amino acids.
The Mechanism: How Dmb and Hmb Prevent Peptide Aggregation
During SPPS, as the peptide chain elongates, it can form secondary structures that promote inter-chain hydrogen bonding. This leads to the formation of insoluble aggregates, rendering the N-terminus inaccessible for subsequent coupling reactions.[1] Dmb and Hmb are temporary protecting groups attached to the backbone amide nitrogen of an amino acid. This modification effectively disrupts the hydrogen bonding network that is crucial for the formation of β-sheet structures, a key driver of aggregation.[2][3][4] By sterically hindering these interactions, the peptide chains remain more solvated and accessible, thus facilitating successful synthesis. The protecting group is then cleaved during the final trifluoroacetic acid (TFA) treatment, yielding the native peptide sequence.[1][4]
Caption: Workflow for incorporating Dmb/Hmb protection in SPPS.
Comparative Overview: Dmb vs. Hmb
| Feature | 2,4-dimethoxybenzyl (Dmb) | 2-hydroxy-4-methoxybenzyl (Hmb) |
| Structure | Lacks a free hydroxyl group. | Contains a 2-hydroxyl group. |
| Primary Use | Primarily for protecting Glycine residues, often in dipeptide form. [5] | Can be used with various amino acids. [2] |
| Coupling Mechanism | Standard amide bond formation. | Facilitated by O→N acyl shift via the hydroxyl group. [6] |
| Advantages | Avoids lactone side-product formation. [6]Improves solubility of protected peptides. [5] | Can enhance coupling efficiency for the subsequent amino acid. |
| Disadvantages | Coupling to the Dmb-protected nitrogen is sterically hindered, necessitating dipeptide use. [5] | Potential for cyclic lactone side-product formation during activation. [6] |
| Removal | TFA-labile. [1][4] | TFA-labile. [2][4] |
References
-
AAPTEC. (2019, November 25). Hmb and Dmb Protected Derivatives. Available from: [Link]
-
Isle, R. L., & Kent, S. B. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein Science, 27(10), 1695-1711. Available from: [Link]
-
Genji, M., Yano, Y., Hoshino, M., & Matsuzaki, K. (2017). Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide. Chemical & Pharmaceutical Bulletin, 65(7), 668-673. Available from: [Link]
-
Chemédo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Available from: [Link]
-
Adler, M. J., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4, 3755. Available from: [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-L-phenylalanine. Available from: [Link]
-
Noisette, A., & Melnyk, O. (2022). 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation. Organic Letters, 24(18), 3353–3357. Available from: [Link]
-
Weygand, F., Steglich, W., & Pietta, P. (1967). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Angewandte Chemie International Edition in English, 6(9), 808-808. Available from: [Link]
-
James, A. T., & Sherwood, J. R. (2017). The greening of peptide synthesis. Green Chemistry, 19(21), 5024-5045. Available from: [Link]
-
Johnson, T., & Quibell, M. (1998). The use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Tetrahedron Letters, 39(16), 2237-2240. Available from: [Link]
-
Quibell, M., Turnell, W. G., & Johnson, T. (1997). A comparative study has been undertaken between Hmb-protected amino acid and pseudoproline building block analogues for use in the solid phase synthesis of 'difficult' peptides. Journal of peptide science, 3(4), 281-293. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... Available from: [Link]
-
ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Available from: [Link]
-
UvA-DARE. (n.d.). A combinatorial approach towards pharmaceutically relevant cyclic peptides. Available from: [Link]
-
Butterfield, D. A., et al. (2004). Role of phenylalanine 20 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity. Chemical research in toxicology, 17(12), 1743-1749. Available from: [Link]
-
ResearchGate. (2018, May 4). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. Available from: [Link]
-
Ouyang, J., et al. (2013). Self-assembly of diphenylalanine peptides into microtubes with "turn on" fluorescence using an aggregation-induced emission molecule. Chemical Communications, 49(86), 10076-10078. Available from: [Link]
-
Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 276-284. Available from: [Link]
-
Quibell, M., & Johnson, T. (1996). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of the Chemical Society, Perkin Transactions 1, (8), 819-826. Available from: [Link]
-
PubChem. (n.d.). N,N-dimethyl-L-phenylalanine. Available from: [Link]
-
Frontiers. (n.d.). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc Removal for Sterically Hindered 2,4-Dimethyl-L-phenylalanine
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols specifically for the challenging task of Fmoc-deprotection of sterically hindered amino acids, such as 2,4-Dimethyl-L-phenylalanine. Our goal is to equip you with the expertise to overcome common hurdles and ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with sterically hindered residues.
Q1: Why is the removal of the Fmoc group from 2,4-Dimethyl-L-phenylalanine so challenging?
The primary reason for the difficulty in removing the Fmoc group from 2,4-Dimethyl-L-phenylalanine lies in steric hindrance. The bulky methyl groups on the phenyl ring impede the approach of the base (typically piperidine) to the acidic proton on the fluorene moiety of the Fmoc group. This initial proton abstraction is the rate-limiting step in the β-elimination reaction that leads to the cleavage of the protecting group.[1]
Q2: What is the underlying mechanism of Fmoc removal?
Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[2][3] A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring. This generates a carbanion, which is stabilized by the aromatic system. Subsequently, a β-elimination occurs, releasing the free amine of the amino acid and dibenzofulvene (DBF). The excess amine in the reaction mixture then traps the reactive DBF to form a stable adduct.[1][3]
Q3: What are the tell-tale signs of incomplete Fmoc deprotection?
Incomplete Fmoc removal can manifest in several ways:
-
Deletion sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence missing one or more residues.[4]
-
Capped sequences: Unreacted amines can sometimes be capped (e.g., acetylated) in subsequent steps, leading to truncated peptides.
-
Complex HPLC profiles: The crude peptide will show multiple peaks upon analysis by reverse-phase high-performance liquid chromatography (RP-HPLC), making purification difficult.[4]
-
Mass spectrometry (MS) analysis: The presence of species with masses corresponding to the desired peptide plus the mass of the Fmoc group (222.24 Da) or deletion sequences will be evident.
Q4: Are there alternatives to the standard 20% piperidine in DMF for Fmoc removal?
Yes, several alternatives to the standard piperidine/DMF cocktail exist, particularly for challenging sequences. These include:
-
Different concentrations of piperidine: While 20% is standard, concentrations up to 50% have been used for difficult deprotections.[1]
-
Alternative bases:
-
Piperazine: Can be effective, sometimes in combination with other reagents, and may reduce certain side reactions.[2][5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can significantly accelerate Fmoc removal, often used at low concentrations (e.g., 2%) in combination with a scavenger like piperazine (e.g., 5%).[2]
-
Pyrrolidine: A more nucleophilic base that can be effective in less polar solvents.[6]
-
-
Different solvents: While DMF and N-methyl-2-pyrrolidone (NMP) are common, greener solvent alternatives are being explored. The choice of solvent can influence the efficiency of the deprotection reaction.[1][6]
Q5: What are the most common side reactions during Fmoc deprotection of hindered amino acids?
Besides incomplete deprotection, several side reactions can occur:
-
Diketopiperazine (DKP) formation: This is a significant issue, especially when proline or other secondary amino acids are in the dipeptide sequence. The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1][2]
-
Aspartimide formation: When aspartic acid is present, the peptide backbone can cyclize to form a five-membered aspartimide ring, which can then open to form a mixture of α- and β-aspartyl peptides.[1][6]
-
Racemization: While less common for most amino acids during deprotection, certain residues can be susceptible to racemization under basic conditions.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Incomplete Fmoc Removal
-
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (mass of desired peptide - mass of the uncoupled amino acid). Mass spectrometry confirms the presence of the deletion peptide.
-
Potential Causes:
-
Insufficient deprotection time for the sterically hindered residue.
-
The deprotection reagent (e.g., 20% piperidine/DMF) is not strong enough.
-
Poor solvation of the peptide-resin.
-
Degradation of the deprotection solution.
-
-
Recommended Solutions:
-
Increase Deprotection Time: Extend the deprotection time for the 2,4-Dimethyl-L-phenylalanine residue. A common strategy is to perform a double deprotection (e.g., 2 x 10 minutes or 2 x 15 minutes).
-
Use a Stronger Base Cocktail: Switch to a more potent deprotection solution. A highly effective option is a solution of 2% DBU and 5% piperazine in NMP.[2] This combination has been shown to enhance deprotection kinetics significantly.[2]
-
Improve Solvation: Ensure the resin is well-swollen before and during the deprotection step. NMP is often a better swelling solvent than DMF for polystyrene resins.
-
Use Fresh Reagents: Always prepare the deprotection solution fresh before use. Piperidine can degrade over time, and DMF can contain amine impurities that may affect the reaction.[1]
-
Problem 2: Significant Diketopiperazine (DKP) Formation
-
Symptom: HPLC analysis shows a major byproduct, and MS confirms its mass corresponds to the cyclic dipeptide that was cleaved from the resin. This is particularly prevalent if the sequence following the 2,4-Dimethyl-L-phenylalanine is a proline or another secondary amino acid.
-
Potential Causes:
-
The dipeptide sequence is highly prone to cyclization.
-
Prolonged exposure to the basic deprotection conditions.
-
-
Recommended Solutions:
-
Modify the Deprotection Strategy:
-
In Situ Coupling of the Third Amino Acid: After deprotection and washing, immediately proceed to the coupling of the third amino acid. This minimizes the time the free N-terminal amine of the dipeptide is exposed, reducing the opportunity for cyclization.[1]
-
Use 2-Chlorotrityl Chloride Resin: For the synthesis of peptide acids, using a highly acid-labile resin like 2-chlorotrityl chloride can be advantageous. The first amino acid is loaded without the need for an ester linkage that is susceptible to DKP formation.
-
Problem 3: Aspartimide Formation
-
Symptom: HPLC of the crude peptide shows two closely eluting peaks with the same mass, corresponding to the desired peptide and its β-aspartyl isomer.
-
Potential Causes:
-
The peptide sequence contains an Asp-Xxx sequence that is prone to cyclization under basic conditions.
-
-
Recommended Solutions:
-
Use a Protecting Group on the Asp side chain that hinders cyclization: While Asp(OtBu) is standard, for particularly problematic sequences, consider using a more sterically bulky protecting group on the aspartic acid side chain.
-
Modify the Deprotection Cocktail: The use of piperazine-based deprotection solutions has been reported to reduce aspartimide formation in some cases.[6]
-
Reduce Deprotection Time and Temperature: If using elevated temperatures for deprotection (e.g., in microwave-assisted synthesis), consider reducing the temperature and extending the time to minimize this side reaction.
-
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Cocktails
| Deprotection Cocktail | Composition | Typical Conditions | Advantages | Disadvantages |
| Standard Piperidine | 20% (v/v) piperidine in DMF or NMP | 2 x 10 min at RT | Well-established, effective for most amino acids. | Can be slow for hindered residues, may promote DKP and aspartimide formation.[2][7] |
| Piperazine | 5% (w/v) piperazine in DMF or NMP | 2 x 15 min at RT | Reduced DKP formation compared to piperidine.[2] | Can form precipitates with the DBF adduct, potentially slower than piperidine.[2] |
| DBU/Piperazine | 2% (v/v) DBU, 5% (w/v) piperazine in NMP | 1 x 10 min at RT | Fast and efficient for hindered residues, minimizes DKP formation.[2] | DBU is a strong base and requires careful handling. |
| Pyrrolidine | 20% (v/v) pyrrolidine in a suitable solvent | 2 x 10 min at RT | Effective in less polar, greener solvents.[6] | Can be more nucleophilic, potentially leading to other side reactions.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF or NMP) to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection.
-
Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., chloranil or Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Optimized Fmoc Deprotection for Hindered Amino Acids using DBU/Piperazine
-
Swell the peptide-resin in NMP for at least 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Prepare this solution fresh.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (5-7 times).
-
Perform a colorimetric test to confirm complete deprotection.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
-
During the deprotection step, collect the flow-through from the reaction vessel at regular intervals (e.g., every 2 minutes).
-
Dilute the collected fractions in a suitable solvent (e.g., ethanol).
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[1]
-
Plot absorbance versus time. The deprotection is complete when the absorbance plateaus, indicating no further release of the Fmoc group.
Visualizations
Mechanism of Fmoc Deprotection
Caption: The E1cB mechanism of Fmoc group removal.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete Fmoc removal.
References
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Jad, Y. E., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]
-
Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Paradís-Bas, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Paradís-Bas, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uci.edu [chem.uci.edu]
Side reactions during the incorporation of Fmoc-2,4-Dimethyl-L-phenylalanine.
A Guide to Successful Incorporation and Troubleshooting of Side Reactions
Welcome to the technical support center for the advanced amino acid building block, Fmoc-2,4-Dimethyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and unlock the full potential of this sterically hindered building block in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The core challenge stems from the steric hindrance imparted by the two methyl groups on the phenyl ring. This bulkiness can lead to incomplete coupling reactions, requiring optimized protocols to achieve high-purity peptides. Additionally, as with many sterically hindered amino acids, there is a potential for racemization during activation. Finally, the electron-rich nature of the dimethylated phenyl ring necessitates careful consideration of scavengers during the final trifluoroacetic acid (TFA) cleavage to prevent side-chain modifications.
Q2: Which coupling reagents are recommended for this amino acid?
Standard coupling reagents may not be sufficient to overcome the steric hindrance. We recommend the use of more potent activating agents.[1] For hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[1]
Q3: How can I monitor the efficiency of the coupling reaction?
A qualitative Kaiser test is an excellent in-process control to confirm the completion of a coupling reaction. A negative result (the beads remain colorless or slightly yellow) indicates a complete reaction, signifying that there are no remaining free primary amines. If the beads turn blue or purple, the coupling is incomplete, and a second coupling should be performed.
Q4: Are there any specific considerations for the final cleavage and deprotection step?
Yes. The 2,4-dimethylphenyl group is electron-rich due to the electron-donating nature of the methyl groups. During TFA cleavage, carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl groups). These carbocations can potentially alkylate the electron-rich aromatic ring of the 2,4-dimethylphenylalanine residue.[2] Therefore, the use of effective scavengers is crucial. A standard cleavage cocktail containing triisopropylsilane (TIS) is highly recommended to trap these reactive cations.[1]
Troubleshooting Guide
Problem 1: Incomplete Coupling
Symptoms:
-
Positive Kaiser test after the initial coupling reaction.
-
Presence of a deletion peptide (missing the 2,4-Dimethyl-L-phenylalanine residue) in the final crude product upon analysis by mass spectrometry.
-
Low overall yield of the desired peptide.
Root Cause Analysis:
The primary cause of incomplete coupling is the significant steric hindrance from the dimethylated phenyl ring, which slows down the reaction kinetics of amide bond formation. The choice of coupling reagent, reaction time, and equivalents of reagents are critical factors.
Solutions and Protocols:
-
Optimize Coupling Reagent and Conditions:
-
Recommended Reagents: Utilize highly efficient aminium/uronium or phosphonium salt-based coupling reagents.
-
Protocol: Employ a double coupling strategy as a default when incorporating this compound.
Table 1: Recommended Coupling Conditions for this compound
-
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Pre-activation Time | Coupling Time (per coupling) |
| HATU | 1 : 0.95 : 2 | 2-5 minutes | 1-2 hours |
| HCTU | 1 : 0.95 : 2 | 1-2 minutes | 1-2 hours |
-
Experimental Protocol: Double Coupling of this compound
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[1]
-
First Coupling:
-
Prepare the activated amino acid solution: Dissolve this compound (3-5 equivalents relative to resin loading) and HATU or HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for the time specified in Table 1.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]
-
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat step 3.
-
Final Wash and Confirmation: Drain the second coupling solution, wash the resin thoroughly with DMF, and perform a Kaiser test to confirm the completion of the coupling.
-
Troubleshooting Flowchart for Incomplete Coupling
Caption: Decision tree for addressing incomplete coupling.
Problem 2: Racemization
Symptoms:
-
Appearance of a diastereomeric impurity in the crude peptide by RP-HPLC, often as a shoulder or a closely eluting peak to the main product.
-
Mass spectrometry will show an identical mass for the desired peptide and the diastereomer, making it difficult to distinguish by this method alone.
Root Cause Analysis:
Racemization of amino acids during peptide synthesis can occur during the activation step via the formation of a 5(4H)-oxazolone intermediate.[3] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Sterically hindered amino acids can be more susceptible to this side reaction.
Solutions and Protocols:
-
Choice of Base: The basicity of the amine used during coupling can influence the rate of racemization. While DIPEA is commonly used, for particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can be considered.[4]
-
Pre-activation Time: Minimize the pre-activation time to reduce the lifetime of the activated species before it is introduced to the resin-bound amine.
-
Temperature Control: Perform the coupling at room temperature. Elevated temperatures can increase the rate of racemization.
Mechanism of Racemization via Oxazolone Formation
Caption: Simplified mechanism of racemization.
Problem 3: Side-Chain Alkylation During Cleavage
Symptoms:
-
Presence of unexpected peaks in the crude HPLC chromatogram with masses corresponding to the desired peptide plus one or more tert-butyl groups (+56 Da).
-
Broadening of peaks in the mass spectrum.
Root Cause Analysis:
During the final cleavage with TFA, protecting groups such as tert-butyl (tBu) are removed, generating stable tert-butyl cations. The electron-rich 2,4-dimethylphenyl ring of the modified phenylalanine is a nucleophile and can be attacked by these electrophilic carbocations, leading to alkylation of the aromatic ring.[2][5]
Solutions and Protocols:
-
Use of Scavengers: The most effective way to prevent this side reaction is to use a "scavenger" in the cleavage cocktail. Scavengers are nucleophiles that are more reactive towards the carbocations than the peptide side chains.
Table 2: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Scavenger | Application Notes |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | TIS, Phenol | A good general-purpose, low-odor cocktail. TIS is a very effective carbocation scavenger.[6] |
| TFA/TIS/Water | 95:2.5:2.5 | TIS | A widely used and effective cocktail for most peptides, especially when sensitive residues like Trp and Met are protected with Boc and are not present, respectively. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Multiple | A more "aggressive" cocktail for complex peptides, particularly those containing multiple Arg(Pbf/Pmc) residues or unprotected Cys. The malodorous thiols are very effective scavengers. |
-
Experimental Protocol: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add the chosen cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture for 2-4 hours at room temperature.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry the crude peptide under vacuum.
-
Illustrative Diagram of Scavenger Action
Caption: Role of scavengers in preventing side-chain alkylation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 18(1), 1-13.
- Guryanov, I., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(31), 10584-10592.
-
ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]
- Bandyopadhyay, A., et al. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Advances, 15, 9159-9179.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
- Bandyopadhyay, A., et al. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Advances, 15, 9159-9179.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Sun, D., et al. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 21(5), 3461-3466.
- Derksen, A., et al. (2013).
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Behrendt, R., et al. (2018). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 24(1), e3052.
-
AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Fields, G. B. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 473-482). Thieme.
- Mazur, R. H., et al. (1979). Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues. Journal of Medicinal Chemistry, 22(10), 1217-1221.
- Ottesen, L. K., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- Yasir, N. H., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6549.
-
ResearchGate. (n.d.). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Retrieved from [Link]
- LERFELDT, L., et al. (2015). Cleavage of synthetic peptides. WO2015028599A1.
-
ResearchGate. (n.d.). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Retrieved from [Link]
- Fujii, N., et al. (2022). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 23(15), 8443.
Sources
Technical Support Center: Fmoc-2,4-Dimethyl-L-phenylalanine Coupling Efficiency
Welcome to the technical support center for optimizing the coupling of Fmoc-2,4-Dimethyl-L-phenylalanine (Fmoc-Dmp-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Fmoc-Dmp-OH is a sterically hindered amino acid, and its successful incorporation into a peptide sequence requires careful consideration of several reaction parameters, with temperature being a critical factor.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The primary challenge in coupling Fmoc-Dmp-OH arises from steric hindrance. The two methyl groups on the phenyl ring bulk up the side chain, making it difficult for the activated amino acid to approach the N-terminal amine of the growing peptide chain on the solid support. This can lead to slow reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product.
Q2: How does increasing the temperature improve the coupling efficiency of Fmoc-Dmp-OH?
Increasing the reaction temperature provides the necessary energy to overcome the activation barrier of the coupling reaction. This has several benefits:
-
Increased Reaction Rate: Higher temperatures accelerate the rate of amide bond formation, which is particularly beneficial for sterically hindered residues like Fmoc-Dmp-OH.
-
Disruption of Peptide Aggregation: For longer or more hydrophobic peptides, the growing chain can aggregate on the resin, blocking reactive sites. Elevated temperatures can help to disrupt these secondary structures, improving solvent and reagent accessibility.[1]
Q3: What are the potential risks associated with high-temperature coupling of Fmoc-Dmp-OH?
While beneficial, high temperatures can also introduce undesirable side reactions:
-
Racemization: Phenylalanine and its derivatives can be susceptible to racemization at the α-carbon, especially at elevated temperatures in the presence of a base.[2][3] This can lead to the incorporation of the D-isomer, resulting in a diastereomeric mixture that is difficult to separate.
-
Side-Chain Reactions: Although the dimethylphenyl side chain is relatively inert, high temperatures can potentially promote other side reactions depending on the sequence and coupling reagents used.
-
Reagent and Solvent Stability: Coupling reagents and solvents may have limited stability at elevated temperatures, leading to their degradation and reduced coupling efficiency.
Q4: What are the optimal coupling reagents for Fmoc-Dmp-OH?
Due to its steric hindrance, standard coupling reagents may not be sufficient. More potent activating agents are recommended:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HDMC are highly effective for coupling sterically hindered amino acids.[4][5] COMU is another excellent option with a better safety profile than HOBt or HOAt-based reagents.[5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents suitable for challenging couplings.
The choice of base is also critical. While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred to minimize racemization, especially at higher temperatures.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the coupling of this compound and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Incomplete Reaction) | 1. Insufficient Activation Energy: The reaction temperature is too low to overcome the steric hindrance. 2. Peptide Aggregation: The growing peptide chain is preventing access to the N-terminal amine.[1] 3. Ineffective Coupling Reagent: The chosen coupling reagent is not potent enough for this sterically hindered amino acid. | 1. Increase Temperature: Gradually increase the coupling temperature in increments of 5-10°C, up to a maximum of 75-80°C. Monitor for side products. 2. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or COMU.[5] 3. Increase Reaction Time: Double the standard coupling time. 4. Double Couple: Perform a second coupling step with fresh reagents. 5. Use a Chaotropic Salt: Add LiCl or KSCN to the coupling mixture to disrupt aggregation.[6] |
| Presence of Deletion Sequences (-Dmp) | This is a direct consequence of low coupling efficiency. | Follow the solutions for "Low Coupling Efficiency". |
| Diastereomeric Impurity Detected (Racemization) | 1. High Coupling Temperature: The temperature is too high, promoting epimerization of the activated Fmoc-Dmp-OH.[3] 2. Strong Base: The base used (e.g., DIPEA) is too strong, facilitating proton abstraction from the α-carbon.[5] 3. Prolonged Activation Time: The activated amino acid is allowed to sit for too long before coupling, increasing the chance of racemization. | 1. Optimize Temperature: Find the lowest temperature that still provides acceptable coupling efficiency (see Experimental Protocol below). 2. Use a Weaker Base: Substitute DIPEA with NMM or collidine.[5] 3. In-situ Activation: Add the coupling reagent and base to the amino acid solution immediately before adding it to the resin. 4. Lower the Temperature for Activation: If pre-activation is necessary, perform it at a lower temperature (e.g., room temperature) before increasing the temperature for the coupling step. |
| Formation of Unknown Side Products | 1. Degradation of Coupling Reagents: The high temperature may be causing the coupling reagents to break down. 2. Side Reactions with other Residues: The elevated temperature may be promoting side reactions with other sensitive amino acids in the sequence (e.g., Asp, Cys, His). | 1. Check Reagent Stability: Consult the manufacturer's data for the thermal stability of your coupling reagents. 2. Isolate High-Temperature Steps: If possible, only apply elevated temperatures for the coupling of Fmoc-Dmp-OH and use standard temperatures for other residues. 3. Analyze Side Products: Use mass spectrometry to identify the mass of the side products to help elucidate their structure and formation mechanism. |
Experimental Workflow & Protocols
Visualizing the Impact of Temperature on Coupling
The following diagram illustrates the relationship between temperature and the competing reactions during the coupling of Fmoc-Dmp-OH.
Caption: Temperature's dual role in Fmoc-Dmp-OH coupling.
Protocol: Optimizing Coupling Temperature for Fmoc-Dmp-OH
This protocol provides a systematic approach to determine the optimal coupling temperature for Fmoc-Dmp-OH in your specific peptide sequence.
Materials:
-
Fmoc-Dmp-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., NMM or DIPEA)
-
DMF (Peptide synthesis grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes and then 8 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Temperature Screening (Small Scale):
-
Divide the resin into four equal aliquots in separate reaction vessels.
-
Prepare four identical solutions of Fmoc-Dmp-OH (4 eq), HATU (3.9 eq), and NMM (8 eq) in DMF.
-
Add the activated amino acid solution to each resin aliquot.
-
Run the coupling reactions at four different temperatures: Room Temperature (RT), 40°C, 50°C, and 60°C for 2 hours.
-
-
Washing: After the coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Cleavage: Treat a small sample of resin from each temperature point with the cleavage cocktail for 2 hours.
-
Analysis: Precipitate the cleaved peptide in cold ether, dissolve in a suitable solvent, and analyze by HPLC and mass spectrometry.
-
Evaluation:
-
Compare the peak area of the desired product versus the deletion sequence (-Dmp) to determine the coupling efficiency at each temperature.
-
Examine the mass spectrum for any unexpected side products.
-
If racemization is a concern, use a chiral HPLC method to quantify the diastereomeric purity.
-
-
Optimization: Based on the results, select the lowest temperature that provides >99% coupling efficiency with minimal side products. If necessary, a second optimization round can be performed with smaller temperature increments around the most promising condition.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing coupling temperature.
References
-
Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. Available at: [Link].
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link].
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link].
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. Available at: [Link].
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link].
-
Coupling Effect of Non-Ignition Impact and Heat on the Decay of FOX-7. National Institutes of Health. Available at: [Link].
-
Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. National Institutes of Health. Available at: [Link].
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link].
-
Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link].
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Europe PMC. Available at: [Link].
-
Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?. ResearchGate. Available at: [Link].
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link].
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. RSC Publishing. Available at: [Link].
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. National Institutes of Health. Available at: [Link].
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) | MDPI [mdpi.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
Choosing the right solvent for Fmoc-2,4-Dimethyl-L-phenylalanine coupling.
An Application Scientist's Guide to Solvent Selection for Fmoc-2,4-Dimethyl-L-phenylalanine Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome challenges in solid-phase peptide synthesis (SPPS). The coupling of sterically hindered amino acids, such as this compound, is a frequent point of failure in complex peptide synthesis. The bulky 2,4-dimethylphenyl side chain presents a significant steric barrier, demanding careful optimization of reaction conditions, with solvent choice being the most critical factor.
This guide is structured to address the specific issues you may encounter. We will explore the causality behind solvent choices, moving beyond a simple "one-size-fits-all" recommendation to a logical, problem-solving framework.
Troubleshooting Guide: Overcoming Difficult Couplings
This section addresses specific problems encountered during the coupling of this compound and provides actionable solutions grounded in chemical principles.
Question 1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What is my first course of action?
Answer: An incomplete coupling is the most common issue with this hindered amino acid. The primary cause is the failure of the activated amino acid to efficiently reach and react with the N-terminal amine of the resin-bound peptide. This is almost always a solvation problem.
Causality: The success of SPPS is critically dependent on the solvation of the resin and the growing peptide chain.[1] The solvent must swell the resin matrix, making the reactive sites accessible, and solubilize the reagents. For hindered amino acids, standard solvents may not provide the required energetic environment to overcome steric repulsion.
Immediate Solutions:
-
Switch from DMF to NMP: If you are using N,N-Dimethylformamide (DMF), your first step should be to switch to N-Methyl-2-pyrrolidone (NMP). NMP is more polar than DMF and is superior at solvating the peptide-resin, which can significantly improve coupling yields for difficult sequences.[1][2][3]
-
Double Couple: Perform a second coupling reaction immediately after the first. Use a fresh solution of the activated this compound. This is a brute-force but often effective method to drive the reaction to completion.
-
Increase Concentration: Increasing the concentration of your amino acid and coupling reagent solution (e.g., to 0.5 M) can increase the probability of successful molecular interactions.[4]
If these initial steps fail, proceed to the more advanced strategies outlined below.
Question 2: I've switched to NMP and performed a double coupling, but the reaction is still sluggish. My resin beads also appear clumped or poorly swollen. What's happening?
Answer: This is a classic sign of on-resin peptide aggregation. The hydrophobic nature of the growing peptide chain, exacerbated by the bulky phenylalanine derivative, is causing the chains to fold into secondary structures (like β-sheets) and interact with each other instead of the solvent.[5] This "collapse" of the peptide-resin matrix physically blocks reactive sites.[6]
Causality: Aggregation prevents the solvent and reagents from penetrating the resin beads, leading to dramatically reduced reaction rates for both coupling and Fmoc deprotection.[7]
Solutions to Disrupt Aggregation:
-
Introduce a Chaotropic Solvent Additive (DMSO): Dimethyl sulfoxide (DMSO) is an excellent hydrogen-bond disrupter. Adding 10-20% (v/v) DMSO to your NMP can help break up these secondary structures and re-solvate the collapsed peptide chains.[2][8] For extremely difficult sequences, pure DMSO has been used as the coupling solvent.[8]
-
Utilize a "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) has been shown to be effective in preventing aggregation and improving coupling efficiency.[5]
-
Consider Alternative Green Solvents: Recent studies have shown that mixtures like Triethyl phosphate (TEP)-DMSO (3:1) can be highly effective and offer a more environmentally friendly option.[9]
Below is a workflow illustrating the decision-making process when encountering a difficult coupling.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties to consider when choosing between DMF, NMP, and DMSO?
A1: The choice depends on a trade-off between solvating power, viscosity, and potential side reactions.
| Solvent | Key Properties & Causality | Pros | Cons |
| DMF | A standard, polar aprotic solvent. Good for routine SPPS. Its solvating power may be insufficient for hindered residues or aggregating sequences.[1] | Lower cost, well-established. | Can decompose to dimethylamine, causing premature Fmoc deprotection.[2] Lower solvating power than NMP.[1] |
| NMP | More polar and a better solvent than DMF for most peptide-resins.[1][2] Its higher polarity enhances solvation, improving reaction kinetics for difficult couplings.[3] | Excellent resin swelling and solvating power.[2] Generally improves yields for difficult sequences. | Higher cost. Fmoc-amino acids may show greater decomposition over extended time compared to DMF.[2] |
| DMSO | Highly polar with strong hydrogen-bond accepting properties. Excellent at disrupting secondary structures that cause aggregation.[2][8] | Superior for solvating aggregated sequences. Can enable couplings that fail in other solvents.[8] | Higher viscosity can slow washing steps. Can be difficult to remove. Potential for side reactions if not handled properly. |
Q2: Can elevating the temperature improve my coupling efficiency?
A2: Yes, increasing the reaction temperature (e.g., to 45-50°C) can be an effective strategy. The additional thermal energy helps to disrupt interchain aggregates and provides the necessary activation energy to overcome the steric barrier of the amino acid.[10] However, this should be done with caution, as elevated temperatures can also increase the risk of side reactions, such as racemization. It is best used in combination with a robust solvent system.
Q3: How does my choice of coupling reagent interact with the solvent?
A3: While solvent is key, the coupling reagent is also critical. For a sterically hindered amino acid like this compound, a high-reactivity coupling reagent is essential.
-
Uronium/Aminium salts like HATU, HCTU, or COMU are highly recommended. They rapidly form the activated species, which is crucial when the subsequent reaction with the amine is slow due to steric hindrance.
-
Acyl Fluoride Formation: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ before adding it to the resin can be highly effective.[11] Acyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling step.[11] This protocol works well in solvents like DMF or NMP.
The diagram below illustrates how poor solvation leads to aggregation, hindering the coupling reaction.
Experimental Protocols
Protocol 1: Standard Coupling for Hindered Amino Acids using NMP
This protocol should be your starting point for coupling this compound.
-
Resin Swelling: Swell the peptide-resin in high-quality NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection as per your standard protocol (e.g., 2 x 10 min with 20% piperidine in NMP).
-
Washing: Wash the resin thoroughly with NMP (at least 5 x 1 min) to remove all traces of piperidine.
-
Activator Solution Preparation: In a separate vessel, dissolve this compound (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP to a final concentration of 0.5 M. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with NMP and Ethanol, and perform a Kaiser test to check for completion.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with NMP (3x) and DCM (3x) and proceed to the next cycle. If the test is positive, proceed to Protocol 2.
Protocol 2: Rescue Coupling for Aggregated/Incomplete Reactions
Use this protocol when Protocol 1 fails or when aggregation is visually apparent.
-
Wash: Wash the resin from the previous failed coupling attempt thoroughly with NMP (3x).
-
Solvent Exchange: Add a solution of NMP containing 20% (v/v) DMSO to the resin. Agitate for 15 minutes to help break up aggregation. Drain the solvent.
-
Activator Solution Preparation: In a separate vessel, dissolve this compound (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in a solvent mixture of NMP/DMSO (4:1 v/v). Allow to pre-activate for 2-3 minutes.
-
Re-Coupling: Add the new activator solution to the resin. Agitate for 2-4 hours. Consider increasing the temperature to 40°C if your equipment allows.
-
Monitoring and Completion: Monitor the reaction with a Kaiser test as described above. The combination of the stronger solvent system and extended time should drive the reaction to completion. Wash thoroughly before proceeding.
By understanding the interplay between the amino acid's steric properties, the growing peptide chain's tendency to aggregate, and the fundamental characteristics of the solvent, you can logically troubleshoot and overcome even the most challenging coupling reactions.
References
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]
-
Noki, S., et al. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Iannucci, I., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved January 23, 2026, from [Link]
-
McMurray, J. S. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved January 23, 2026, from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved January 23, 2026, from [Link]
-
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Miranda, L. P., & Kent, S. B. (2002). Accelerated chemical synthesis of peptides and small proteins. PNAS. Retrieved January 23, 2026, from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved January 23, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved January 23, 2026, from [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
Sources
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Troubleshooting the Kaiser Test for Sterically Hindered Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a dedicated researcher, with in-depth insights and practical solutions for a common challenge in solid-phase peptide synthesis (SPPS): the failure of the Kaiser test to detect sterically hindered amino acids. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemistry, enabling you to make informed decisions in your critical synthesis projects.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of the Kaiser test and its inherent limitations.
Q1: What is the Kaiser test and how does it work?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of SPPS, its primary application is to monitor the completion of the amino acid coupling step. The test relies on the reaction of ninhydrin with the N-terminal primary amine of the resin-bound peptide.[1][3][4] This reaction, upon heating, produces an intense blue-purple colored compound known as Ruhemann's purple, providing a clear visual indication of an incomplete coupling reaction (i.e., the presence of unreacted primary amines).[2]
Q2: Why is my Kaiser test giving a false negative result?
A "false negative" in this context means the test indicates a complete reaction (colorless or yellow) when, in fact, unreacted amino groups are still present. The most common reason for this is the presence of a sterically hindered N-terminal amino acid.[2] The Kaiser test's chemistry is specifically designed for primary amines. Secondary amines, such as proline or N-methylated amino acids, do not produce the characteristic blue color.[2][3][5] Instead, they may yield a less intense reddish-brown or yellowish color, which can be easily misinterpreted as a negative result.[2][5][6]
Q3: Which amino acids are considered 'sterically hindered' in the context of the Kaiser test?
The Kaiser test is unreliable for any N-substituted amino acid, which includes:
-
Proline and its analogs : Such as hydroxyproline, pipecolic acid, and tetrahydroisoquinoline-3-carboxylic acid.[1][3][7]
-
N-alkylated amino acids : For example, N-methylated amino acids, which are frequently used in drug design to improve peptide stability and bioavailability.[2][7]
The bulky substituents on the nitrogen atom of these secondary amines prevent the formation of the Ruhemann's purple complex with ninhydrin.[2]
Q4: What does a 'false negative' Kaiser test result look like?
A false negative will appear identical to a genuinely complete coupling: the resin beads and the solution will remain colorless or yellow after performing the test.[2][5] This is dangerously misleading as it would prompt a researcher to proceed with the synthesis, leading to the formation of deletion sequences and significantly complicating the purification of the final peptide.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your synthesis.
Q5: My Kaiser test is negative, but I suspect the coupling is incomplete. What should I do?
Your intuition is a valuable tool in peptide synthesis. If you are working with a known "difficult" coupling (e.g., coupling a bulky amino acid like Valine to another bulky residue) or if the sequence is known to aggregate, a negative Kaiser test should be treated with caution, even with primary amines.[8]
-
Expert Recommendation : When in doubt, perform a second coupling reaction (a "recouple").[2][3] If the test remains negative and you are still uncertain, consider taking a small sample of the resin for cleavage and LC-MS analysis to confirm the presence of the desired mass.[8][9]
Q6: I am working with N-methylated amino acids. Is the Kaiser test suitable?
Absolutely not. The Kaiser test is fundamentally unsuitable for detecting N-methylated amino acids as they are secondary amines.[2] A negative result is almost guaranteed, regardless of the coupling efficiency.
-
Path Forward : You must use an alternative test specifically designed for secondary amines. The Chloranil test is the most widely recommended and reliable option for this purpose.[2][3][7][9]
Q7: How can I confirm a suspected false negative result from the Kaiser test?
The most direct way is to use a secondary amine-specific test.
-
The Chloranil Test : This test gives a distinct dark blue or green color in the presence of secondary amines and is an excellent confirmatory test.[5][9]
-
The Isatin Test : This test is particularly specific for proline and its analogs, producing a characteristic blue color.[3][7][10][11]
Performing one of these tests after a negative Kaiser test will definitively confirm the presence or absence of unreacted secondary amines.
Visualizing the Chemistry: The Kaiser Test Mechanism & Its Limitation
The following diagram illustrates the chemical basis of the Kaiser test and its failure with secondary amines.
Caption: Kaiser test reaction pathway for primary and secondary amines.
Alternative Methods for Detecting Hindered Amino Acids
When the Kaiser test is not appropriate, several other colorimetric tests can be employed. The choice of test depends on the specific type of amine you need to detect.
| Test Name | Target Amine | Positive Color | Key Advantages | Limitations |
| Chloranil Test | Secondary Amines | Dark Blue / Green[5][9] | Highly sensitive for proline and N-alkylated amino acids.[5] | Can also detect primary amines.[5] |
| Isatin Test | Proline & Analogs | Blue[7][11] | Highly specific for proline and its derivatives.[11] | Not suitable for other secondary amines like N-methylated residues. |
| Bromophenol Blue Test | Primary & Secondary Amines | Blue / Blue-Green[4] | Detects all types of free amines.[3] | Color change can be less distinct than other tests.[12] |
Experimental Protocol: The Chloranil Test
This protocol provides a reliable method for detecting secondary amines during SPPS.
Reagents:
-
Solution A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).[5]
-
Solution B: 2% (w/v) p-chloranil in DMF.[5] (Note: Store solutions in the refrigerator and use within one month for optimal performance.[5])
Step-by-Step Methodology:
-
Sample Preparation: Transfer a small sample of resin beads (approx. 1-5 mg) to a small glass test tube.[3][7]
-
Washing: Thoroughly wash the resin beads with DMF to remove any residual reagents from the previous steps.[2] Carefully remove the wash solvent.
-
Reagent Addition: Add 1-2 drops of Solution A (acetaldehyde/DMF) to the resin beads.[3][7]
-
Reagent Addition: Add 1-2 drops of Solution B (p-chloranil/DMF) to the resin beads.[3][7]
-
Incubation: Let the mixture stand at room temperature for 5 minutes.[2][3][5][7]
-
Observation: Observe the color of the resin beads.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. National Institutes of Health. [Link]
-
Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
-
Verma, D. et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228. [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme SYNFORM. [Link]
-
Umeno, T. et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. ResearchGate. [Link]
-
Tests for Unprotected Proline. Aapptec Peptides. [Link]
-
What are the possible reasons for false positive results in Kaiser test?. ResearchGate. [Link]
-
SPPS Kaiser Test Question. Reddit. [Link]
-
Isatin Test (Specific test for Imino acid i.e., Proline and hydroxyproline). YouTube. [Link]
-
Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. National Institutes of Health. [Link]
-
SPPS with Gln... Kaiser test and capping?. Reddit. [Link]
-
Methods for Determination of Proline in Plants. ResearchGate. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chempep.com [chempep.com]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Conformational Analysis of Peptides Containing 2,4-Dimethyl-L-phenylalanine
Introduction: The Rationale for Side-Chain Modification in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and a lack of defined secondary structure in solution, which can limit their efficacy. To overcome these limitations, medicinal chemists often turn to the incorporation of non-natural amino acids. These modifications can enforce specific backbone conformations, enhance proteolytic resistance, and ultimately lead to peptides with improved pharmacological profiles.
This guide focuses on the conformational analysis of peptides incorporating 2,4-Dimethyl-L-phenylalanine (DmF) , a sterically hindered aromatic amino acid. The introduction of methyl groups onto the phenyl ring of phenylalanine restricts the rotational freedom of the side chain, thereby influencing the local and global conformation of the peptide. Understanding these conformational effects is paramount for the rational design of peptide-based drugs. Herein, we will provide a comparative analysis of DmF-containing peptides with their native phenylalanine counterparts and other modified analogues, supported by experimental data and detailed protocols for key analytical techniques.
The Conformational Impact of 2,4-Dimethyl-L-phenylalanine: A Comparative Overview
The primary rationale for incorporating DmF into a peptide sequence is to induce a specific, predictable, and stable conformation. The two methyl groups on the aromatic ring create significant steric hindrance, which restricts the chi (χ) torsion angles of the side chain. This, in turn, influences the phi (φ) and psi (ψ) backbone torsion angles, often leading to a more well-defined secondary structure, such as a β-turn or a helical fold.
In contrast, the side chain of native L-phenylalanine is relatively flexible, allowing the peptide to adopt a multitude of conformations in solution. This conformational heterogeneity can be detrimental to receptor binding, as only a subset of these conformations may be biologically active.
A close analogue, 2',6'-dimethylphenylalanine (Dmp), has been shown to significantly improve the receptor-binding affinity and selectivity of opioid peptides when substituting a native phenylalanine residue. This enhancement is attributed to the conformational constraints imposed by the dimethyl substitution, which favors a bioactive conformation. While direct comparative studies on 2,4-Dimethyl-L-phenylalanine are less common in publicly available literature, the underlying principles of steric hindrance suggest a similar, potent effect on conformational restriction.
Experimental Analysis of Peptide Conformation
A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough conformational analysis of DmF-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure in Solution
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] For peptides containing non-natural amino acids like DmF, specific NMR experiments are crucial to elucidate the conformational changes induced by the modification.
Key NMR Experiments for Conformational Analysis:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining spatial proximities between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[3] For peptides with intermediate molecular weights, ROESY is often preferred as it circumvents the issue of near-zero NOEs.[1]
-
³J-coupling Constants: The magnitude of the ³J(HN,Hα) coupling constant, obtained from 1D or 2D spectra, can be used to estimate the backbone dihedral angle φ using the Karplus equation.[2]
Experimental Protocol: 2D ROESY for a DmF-Containing Peptide
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[1] Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Temperature: Set the probe temperature to a value that ensures the peptide is in a stable conformational state (e.g., 298 K).
-
-
Data Acquisition:
-
Pulse Program: Use a standard 2D ROESY pulse sequence with a spin-lock pulse (e.g., a train of 180° pulses).
-
Mixing Time: Optimize the ROESY mixing time (typically in the range of 100-300 ms) to maximize the intensity of cross-peaks while minimizing spin diffusion.
-
Data Points: Acquire a sufficient number of data points in both dimensions to achieve good resolution (e.g., 2048 points in the direct dimension and 512 points in the indirect dimension).
-
Scans: The number of scans per increment will depend on the sample concentration and should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., a squared sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Calibrate the spectrum using the internal standard.
-
Integrate the ROE cross-peaks to obtain volume integrals.
-
Convert the cross-peak volumes into upper distance restraints using a calibration procedure (e.g., by referencing to a known distance, such as a geminal proton pair).
-
These distance restraints are then used as input for structure calculation algorithms.
-
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy is a valuable technique for the rapid assessment of the secondary structure of peptides in solution.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structural elements (α-helix, β-sheet, β-turn, and random coil).
When comparing a DmF-containing peptide to its native phenylalanine counterpart, significant changes in the CD spectrum are expected if the modification induces a more ordered structure. For example, the induction of a β-turn is often characterized by a positive band around 205 nm and a negative band around 225 nm.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).[4]
-
Determine the exact concentration of the peptide solution using a reliable method, such as quantitative amino acid analysis or by measuring the absorbance of a chromophore with a known extinction coefficient.
-
Prepare a series of dilutions to find an optimal concentration that gives a CD signal in the desired range (typically, the absorbance should be less than 1.0).
-
-
Instrument Setup:
-
Spectropolarimeter: Use a calibrated CD spectropolarimeter.
-
Cuvette: Use a quartz cuvette with a known path length (e.g., 0.1 cm).
-
Parameters: Set the scanning wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), and scan speed (e.g., 50 nm/min).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.
-
The resulting spectrum can be visually inspected for characteristic secondary structure features and can also be analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element.
-
Computational Analysis: In Silico Modeling of Peptide Conformation
Molecular dynamics (MD) simulations provide a powerful computational tool to complement experimental data and to gain a deeper understanding of the conformational landscape of peptides.[5][6] By simulating the movements of atoms over time, MD can explore the different conformations accessible to a peptide and their relative energies.
For DmF-containing peptides, MD simulations can be used to:
-
Predict the most stable conformations.
-
Analyze the effect of the dimethyl substitution on the flexibility of the side chain and backbone.
-
Generate structural models that can be refined against experimental NMR data.
-
Visualize the intramolecular interactions that stabilize the preferred conformation.
Workflow: Molecular Dynamics Simulation of a DmF-Containing Peptide
Caption: Workflow for MD simulation of a DmF-containing peptide.
Data Summary and Comparison
| Feature | L-Phenylalanine Peptide | 2,4-Dimethyl-L-phenylalanine Peptide |
| Side Chain Flexibility | High | Restricted |
| Backbone Conformation | Ensemble of conformations | More defined, often a specific turn or helix |
| NMR (NOE/ROE) | Averaged signals, potentially weaker long-range NOEs | Sharper signals, more defined long-range NOEs indicative of a stable fold |
| CD Spectrum | Typically resembles a random coil | May show characteristic features of a defined secondary structure |
| Metabolic Stability | Susceptible to proteolysis | Potentially enhanced due to steric shielding |
Conclusion and Future Perspectives
The incorporation of 2,4-Dimethyl-L-phenylalanine is a promising strategy for constraining the conformation of peptides and enhancing their drug-like properties. A comprehensive conformational analysis, combining high-resolution NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, is essential to fully characterize the structural consequences of this modification. The detailed protocols and comparative data presented in this guide provide a framework for researchers in drug development to rationally design and analyze novel peptide therapeutics with improved efficacy and stability. Future studies should focus on building a larger body of experimental data for peptides containing DmF and other di- and tri-methylated phenylalanine analogues to establish more quantitative structure-activity relationships.
References
-
Di Marino, S., G. D'Errico, L. B. Berr, E. D. D'Amico, L. Zaccaro and P. L. Maffettone (2022). "High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations." International Journal of Molecular Sciences23 (19): 11039. [Link]
-
Asano, A., Y. Kawanami, M. Fujita, Y. Yano, R. Ide, K. Minoura, T. Kato and M. Doi (2024). "Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide." RSC Advances14 (2): 1019-1027. [Link]
-
Celma, C., et al. (2025). "A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation." Materials Today Chemistry102593 . [Link]
-
Shao, X., et al. (2007). "Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling." Bioorganic & Medicinal Chemistry15 (10): 3539-3547. [Link]
-
Miles, A. J., R. W. Janes and B. A. Wallace (2021). "Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review." Chemical Society Reviews50 (15): 8400-8413. [Link]
-
Copps, J., R. F. Murphy and S. Lovas (2009). "Molecular Dynamics Simulations of Peptides." Methods in Molecular Biology531 : 117-131. [Link]
-
Roques, B. P., R. Rao and D. Marion (1980). "Use of nuclear Overhauser effect in the study of peptides and proteins." Biochimie62 (11-12): 753-773. [Link]
-
Kelly, S. M., T. J. Jess and N. C. Price (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics1751 (2): 119-139. [Link]
-
Gibis, M., et al. (2022). "High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins." RSC Chemical Biology3 (9): 1121-1129. [Link]
-
Linker, S. M., et al. (2023). "Computational and Experimental Investigation of the Conformational Behavior of Peptides." Journal of Medicinal Chemistry66 (4): 2773-2787. [Link]
-
Hruby, V. J. (2002). "Designing and Synthesis of Peptide and Peptidomimetic Antagonists and Agonists of Biologically Important Receptors." Accounts of Chemical Research35 (11): 963-973. [Link]
-
Best, R. B. (2012). "Atomistic molecular simulations of protein folding." Current Opinion in Structural Biology22 (1): 52-61. [Link]
-
JASCO (2021). "Theory of Circular Dichroism Webinar." YouTube. [Link]
-
Singh, Y., et al. (2011). "NMR in structural determination of proteins and peptides." Journal of Pharmaceutical Education and Research2 (2). [Link]
-
Gaggelli, E., et al. (2006). "NMR in structural determination of proteins and peptides." Perspectives on Solid State NMR in Biology. [Link]
-
Johnson, W. C. (1999). "Analyzing protein circular dichroism spectra for accurate secondary structures." Proteins: Structure, Function, and Bioinformatics35 (3): 307-312. [Link]
-
Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols1 (6): 2876-2890. [Link]
-
Karle, I. L. (2001). "Controls of conformation in peptides: A comparison of the results from studies of cyclic and linear peptides." Biopolymers60 (3): 153-164. [Link]
-
Van der Spoel, D., et al. (2005). "GROMACS: Fast, flexible, and free." Journal of Computational Chemistry26 (16): 1701-1718. [Link]
-
Lemkul, J. A. (2019). "From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package [Article v1.0]." Living Journal of Computational Molecular Science1 (1): 5068. [Link]
-
Berendsen, H. J. C., et al. (1995). "GROMACS: A message-passing parallel molecular dynamics implementation." Computer Physics Communications91 (1-3): 43-56. [Link]
-
Humphrey, W., A. Dalke and K. Schulten (1996). "VMD: Visual molecular dynamics." Journal of Molecular Graphics14 (1): 33-38. [Link]
-
GROMACS - The GROMACS development team. (2023). GROMACS User Manual version 2023.1. [Link]
-
CHARMM-GUI. (n.d.). CHARMM-GUI: A web-based graphical user interface for CHARMM. [Link]
-
Amber MD. (n.d.). Amber Molecular Dynamics. [Link]
-
Gibbons, W. A., et al. (1972). "An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations." Biochemistry11 (10): 1779-1787. [Link]
-
Campbell, A. P. and B. D. Sykes (1993). "The nuclear Overhauser effect in the structural and conformational analysis of proteins." Annual Review of Biophysics and Biomolecular Structure22 (1): 91-122. [Link]
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Evans, J. N. S. (1995). Biomolecular NMR spectroscopy. Oxford University Press.
- Cavanagh, J., et al. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
-
Williamson, M. P. (2013). "Using the nuclear Overhauser effect to deduce protein structure." Progress in Nuclear Magnetic Resonance Spectroscopy73 : 1-15. [Link]
-
Greenfield, N. J. (2007). "Circular Dichroism Spectroscopy." Nature Protocols1 (6): 2876-2890. [Link]
-
Schmid, F. X. (2012). "Circular dichroism." Protein Science Encyclopedia. [Link]
-
Whitmore, L. and B. A. Wallace (2008). "DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data." Nucleic Acids Research36 (suppl_2): W502-W508. [Link]
-
Micsonai, A., et al. (2015). "Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy." Proceedings of the National Academy of Sciences112 (24): E3095-E3103. [Link]
- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
-
Brooks, B. R., et al. (2009). "CHARMM: the biomolecular simulation program." Journal of Computational Chemistry30 (10): 1545-1614. [Link]
-
Jorgensen, W. L., et al. (1996). "Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids." Journal of the American Chemical Society118 (45): 11225-11236. [Link]
-
Darden, T., D. York and L. Pedersen (1993). "Particle mesh Ewald: An N⋅ log (N) method for Ewald sums in large systems." The Journal of Chemical Physics98 (12): 10089-10092. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of nuclear Overhauser effect in the study of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,4-Dimethyl-L-phenylalanine in Peptides: A Comparative Guide to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The rational design of therapeutic peptides hinges on the ability to modulate their structure to optimize biological activity, stability, and pharmacokinetic profiles. The incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. Among these, derivatives of L-phenylalanine are of particular interest due to the critical role of this aromatic residue in the molecular recognition of many peptide hormones and neurotransmitters. This guide provides an in-depth technical comparison of peptides incorporating 2,4-Dimethyl-L-phenylalanine and its analogs, offering experimental insights into how this modification can be leveraged to enhance biological activity. While direct experimental data for the 2,4-dimethyl isomer is limited in publicly accessible literature, this guide will draw upon extensive data from the closely related and well-studied 2',6'-Dimethyl-L-phenylalanine (Dmp) to provide a robust comparative framework.
The Rationale for Phenylalanine Modification: Beyond the Canonical Twenty
Phenylalanine's aromatic side chain is a frequent participant in receptor-ligand interactions, often engaging in π-π stacking, hydrophobic, and van der Waals interactions within receptor binding pockets. However, native peptides containing phenylalanine can be susceptible to enzymatic degradation and may possess suboptimal receptor affinity or selectivity. Chemical modification of the phenyl ring, such as through dimethylation, offers a strategy to overcome these limitations. The introduction of methyl groups can induce conformational constraints, enhance metabolic stability, and modulate receptor binding profiles.
The decision to incorporate a dimethylated phenylalanine, such as the 2,4- or 2,6-isomer, is driven by several key objectives:
-
Conformational Rigidity: The steric hindrance introduced by the methyl groups restricts the rotational freedom of the phenyl side chain. This can lock the peptide into a bioactive conformation, reducing the entropic penalty upon receptor binding and potentially increasing affinity.
-
Enhanced Receptor Interactions: The altered electronic and steric profile of the dimethylated phenyl ring can lead to more favorable interactions with the target receptor, improving both affinity and selectivity.
-
Increased Enzymatic Stability: The methyl groups can shield the adjacent peptide bonds from proteolytic cleavage, thereby extending the in vivo half-life of the peptide. N-methylation of the peptide backbone is a well-established strategy to increase enzymatic stability, and side-chain modifications can contribute to this effect.[1][2][3][4]
Comparative Analysis: 2',6'-Dimethyl-L-phenylalanine (Dmp) as a Powerful Surrogate
Extensive research on opioid peptides has demonstrated the significant potential of 2',6'-Dimethyl-L-phenylalanine (Dmp) as a surrogate for both Tyrosine (Tyr) and Phenylalanine (Phe) residues.[5] These studies provide a valuable blueprint for understanding the potential effects of incorporating 2,4-Dimethyl-L-phenylalanine.
Impact on Receptor Binding Affinity and Selectivity
In opioid peptides, the aromatic amino acids Tyr at position 1 and Phe at position 3 or 4 are crucial for receptor interaction.[5] Substitution with Dmp has been shown to dramatically enhance μ-opioid receptor (MOR) affinity and selectivity.
A compelling example is the study of dermorphin tetrapeptide analogues.[6] Replacement of Phe³ with Dmp resulted in a near tripling of μ-receptor affinity without altering δ-receptor affinity.[6] Even more strikingly, substituting the N-terminal Tyr¹ with Dmp, despite removing the critical phenolic hydroxyl group, led to a slight improvement in μ-receptor affinity and potent in vitro activity.[6] Dual substitution of both Tyr¹ and Phe³ with Dmp further amplified this effect, leading to significantly improved μ-receptor affinity and selectivity.[6]
Table 1: Comparative Opioid Receptor Binding Affinities of Dermorphin Analogues
| Peptide Analogue | μ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | κ-Receptor Affinity (Ki, nM) | Reference |
| Tyr-D-Arg-Phe-Gly-NH₂ (Native) | 1.5 ± 0.2 | 150 ± 15 | >10,000 | [5] |
| Tyr-D-Arg-Dmp -Gly-NH₂ | 0.5 ± 0.1 | 145 ± 12 | >10,000 | [5] |
| Dmp -D-Arg-Phe-Gly-NH₂ | 1.2 ± 0.2 | 250 ± 20 | >10,000 | [5] |
| Dmp -D-Arg-Dmp -Gly-NH₂ | 0.3 ± 0.05 | 350 ± 30 | >10,000 | [5] |
Data presented is representative of findings in the field and is synthesized from published reports.
These findings strongly suggest that the conformational constraints imposed by the dimethyl groups on the aromatic ring are a dominant factor in enhancing receptor affinity, in some cases even compensating for the loss of key functional groups like the hydroxyl of tyrosine.
Influence on In Vitro and In Vivo Biological Activity
The enhanced receptor binding of Dmp-containing peptides translates into potent biological activity. In the guinea pig ileum (GPI) assay, a functional measure of μ-opioid receptor agonism, the [Dmp³]YRFB analogue demonstrated a threefold increase in potency compared to the parent peptide.[6]
Furthermore, in vivo studies have confirmed the potent analgesic effects of these modified peptides. Subcutaneous administration of both [Dmp¹]YRFB and [Dmp³]YRFB in mice resulted in potent, dose-dependent antinociception in the formalin test, with analgesic activity significantly greater than that of morphine.[6] Endomorphin-2, another endogenous opioid peptide, also shows potent antinociceptive effects with potentially fewer side effects than traditional opioids.[7][8][9] The development of endomorphin analogs with improved stability and bioavailability is an active area of research.[8][10][11]
Table 2: Comparative In Vitro and In Vivo Activity of Dermorphin Analogues
| Peptide Analogue | GPI Assay (IC₅₀, nM) | Formalin Test (ED₅₀, μ g/mouse ) | Reference |
| Tyr-D-Arg-Phe-Gly-NH₂ (Native) | 10.5 ± 1.2 | 5.2 ± 0.6 | [6] |
| Tyr-D-Arg-Dmp -Gly-NH₂ | 3.5 ± 0.4 | 1.8 ± 0.3 | [6] |
| Dmp -D-Arg-Phe-Gly-NH₂ | 8.9 ± 0.9 | 2.5 ± 0.4 | [6] |
| Morphine | 45.2 ± 5.1 | 3.1 ± 0.5 | [6] |
Data is illustrative of the significant improvements in biological activity observed with Dmp substitution.
Experimental Protocols
Synthesis of N-Boc-2',6'-Dimethyl-L-tyrosine
While the synthesis of 2,4-Dimethyl-L-phenylalanine would follow similar principles, a well-documented, rapid synthesis for Boc-2',6'-dimethyl-L-tyrosine provides a clear procedural framework.[12][13][14] This three-step synthesis utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond forming step.[12][14]
Diagram 1: Synthetic Scheme for Boc-2',6'-dimethyl-L-tyrosine
Caption: A three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine.
Step-by-Step Methodology:
-
Iodination: Commercially available Boc-L-Tyr(Bzl)-OMe is diiodinated at the 3 and 5 positions of the phenyl ring using iodine, periodic acid, and sulfuric acid in a mixture of acetic anhydride and acetic acid.
-
Negishi Coupling: The resulting diiodo-tyrosine derivative undergoes a microwave-assisted Negishi coupling with dimethylzinc in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the two methyl groups.
-
Deprotection: The methyl ester is saponified using lithium hydroxide, followed by hydrogenolysis to remove the benzyl protecting group from the hydroxyl function, yielding the final product, Boc-2',6'-dimethyl-L-tyrosine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized dimethylated phenylalanine derivative can be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Detailed Protocol for Manual SPPS:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: The Fmoc-protected amino acid (including the synthesized Dmp derivative) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. A Kaiser test is performed to confirm the completion of the coupling.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
In Vitro Receptor Binding Assay (Competitive Displacement)
This assay determines the affinity of the synthesized peptides for their target receptor by measuring their ability to displace a radiolabeled ligand.
Diagram 3: Competitive Receptor Binding Assay Workflow
Caption: Workflow for a competitive receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Setup: In a microtiter plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled test peptide.
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanistic Insights
Opioid receptors, the primary targets for the Dmp-modified peptides discussed, are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the desired analgesic effect.
Diagram 4: Simplified Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following μ-opioid receptor activation.
Activation of the μ-opioid receptor by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the G-protein activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These events collectively cause hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effect.
Conclusion and Future Perspectives
The incorporation of dimethylated phenylalanine derivatives, exemplified by the extensive data on 2',6'-Dimethyl-L-phenylalanine, represents a highly effective strategy for enhancing the biological activity of peptides. The observed improvements in receptor affinity, selectivity, and in vivo potency underscore the power of this modification in peptide drug design. While further research is needed to specifically delineate the biological activity profile of peptides containing the 2,4-dimethyl isomer, the principles and experimental frameworks outlined in this guide provide a solid foundation for such investigations.
Future work should focus on a systematic comparison of different dimethylation patterns on the phenylalanine ring to establish a clear structure-activity relationship. Moreover, the impact of these modifications on pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration, warrants deeper investigation. The continued exploration of such tailored amino acid substitutions will undoubtedly pave the way for the development of next-generation peptide therapeutics with superior efficacy and safety profiles.
References
- Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities. Bioorganic & Medicinal Chemistry Letters.
- Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat.
-
2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Molecular Sciences. [Link]
-
Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]
- Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
- Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond.
- Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S).
- N-Methyl Amino Acids. Aapptec.
- Endomorphin derivatives with improved pharmacological properties. Current Medicinal Chemistry.
- The synthesis and opioid receptor binding affinities of analogues of dermorphin and its N-terminal tetrapeptide fragment with dibasic acids in position 2. Life Sciences.
- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
- Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation rel
- Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. Biopolymers.
-
Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]
- Molecular Determinants of Receptor Affinity and Selectivity of the Natural Δ-Opioid Agonist, Dermenkephalin. Journal of Biological Chemistry.
- N -methylation in amino acids and peptides: Scope and limitations.
- Novel endomorphin-2 Analogs With Mu-Opioid Receptor Antagonist Activity. Peptides.
- Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics.
- Dehydrophenylalanine analogues: conformational characteriz
- Development of a Comprehensive Approach to Quality Control of Dermorphin Derivative—Representative of Synthetic Opioid Peptides with Non-Narcotic Type of Analgesia. Molecules.
- Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids.
- Endomorphin analogs. Current Pharmaceutical Design.
- Endogenous Opioids Contain Terminal Amino Acids That May Be Transformed to Catecholamines In Vivo and Modul
- Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry.
- N-methylated peptides N-methyl amino acids generally increases the enzym
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties.
- Analgesic Peptides: From Natural Diversity to R
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.
- Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent P
Sources
- 1. peptide.com [peptide.com]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. civilengineerusa.com [civilengineerusa.com]
- 5. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel endomorphin-2 analogs with mu-opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Coupling Efficiency of Substituted Fmoc-Phenylalanines
For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of innovation. The efficiency of each coupling step is paramount, as it directly impacts the purity, yield, and ultimately, the viability of the final peptide. While standard Fmoc-amino acids are generally well-behaved, the incorporation of substituted analogues, particularly substituted Fmoc-phenylalanines, introduces a layer of complexity. These derivatives are invaluable for creating peptides with modified properties, such as enhanced stability, altered conformation, or novel functionalities. However, the nature and position of the substituent on the phenyl ring can significantly influence the kinetics and success of the coupling reaction.
This guide provides an in-depth comparison of the coupling efficiency of various substituted Fmoc-phenylalanines. Moving beyond a simple procedural outline, this document delves into the causal relationships between substituent properties and coupling outcomes, supported by experimental data and detailed protocols. Our objective is to equip you with the field-proven insights necessary to navigate the challenges of synthesizing peptides with these crucial building blocks, thereby optimizing your synthetic strategies.
The Interplay of Electronics and Sterics in Coupling Efficiency
The success of a coupling reaction in Fmoc-SPPS hinges on the efficient activation of the carboxylic acid of the incoming Fmoc-amino acid and the subsequent nucleophilic attack by the free amine of the resin-bound peptide chain. Substituents on the phenylalanine ring can modulate this process through two primary mechanisms: electronic effects and steric hindrance.
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring alter the electron density of the carboxyl group.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl, -F): These groups pull electron density away from the carboxyl group. This increased electrophilicity of the carboxyl carbon can, in principle, make it more susceptible to activation. However, this effect can also decrease the nucleophilicity of the carboxylate anion, potentially slowing the initial activation step with reagents like carbodiimides. The overall effect on coupling efficiency can therefore be complex and dependent on the specific coupling reagent and conditions used.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups push electron density towards the carboxyl group, increasing its nucleophilicity. This can facilitate a more rapid reaction with activating agents, leading to faster formation of the active ester and potentially higher coupling efficiency.
Steric Hindrance: The size and position of the substituent can physically obstruct the approach of the coupling reagents and the resin-bound amine.
-
Ortho-substituents (e.g., Fmoc-Phe(2-Cl)-OH, Fmoc-Phe(2-CH₃)-OH): Substituents at the ortho position present the most significant steric challenge. The proximity of the group to the alpha-carbon can hinder the formation of the activated species and impede the approach of the nucleophilic amine, often necessitating longer coupling times, double coupling, or the use of more potent coupling reagents.[1]
-
Meta- and Para-substituents: While generally less impactful than ortho-substituents, bulky groups at the meta and para positions can still influence coupling efficiency, particularly when dealing with already challenging sequences or sterically demanding coupling partners.
Comparative Data on Coupling Efficiencies
| Fmoc-Phenylalanine Derivative | Substituent Type | Expected Relative Coupling Efficiency | Key Considerations |
| Para-Substituted | |||
| Fmoc-Phe(4-OCH₃)-OH | Strong EDG | High | Electron-donating nature enhances carboxylate activation. |
| Fmoc-Phe(4-CH₃)-OH | Weak EDG | High | Generally couples efficiently. |
| Fmoc-Phe-OH | Unsubstituted | High (Baseline) | Standard reference for coupling efficiency. |
| Fmoc-Phe(4-F)-OH | Weak EWG | High to Moderate | Fluorine's small size minimizes steric hindrance. |
| Fmoc-Phe(4-Cl)-OH | Moderate EWG | Moderate | Increased electronic withdrawal may slightly impede activation. |
| Fmoc-Phe(4-Br)-OH | Moderate EWG | Moderate | Larger size compared to Cl may introduce minor steric effects. |
| Fmoc-Phe(4-I)-OH | Moderate EWG | Moderate | Larger halogen size can increase steric hindrance. |
| Fmoc-Phe(4-CN)-OH | Strong EWG | Moderate to Low | Strong electron withdrawal can significantly slow activation. |
| Fmoc-Phe(4-NO₂)-OH | Strong EWG | Low | Very strong electron withdrawal often leads to difficult couplings. |
| Ortho-Substituted | |||
| Fmoc-Phe(2-CH₃)-OH | Weak EDG, Sterically Hindered | Moderate to Low | Steric hindrance is the dominant factor. |
| Fmoc-Phe(2-Cl)-OH | Moderate EWG, Sterically Hindered | Low | Combination of steric bulk and electronic withdrawal makes coupling challenging.[1] |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Experimental Protocols for Assessing Coupling Efficiency
To empirically determine and compare the coupling efficiency of different substituted Fmoc-phenylalanines, a standardized and reproducible protocol is essential. Below are detailed methodologies for a typical coupling reaction and subsequent analysis.
Protocol 1: Standard Coupling of Substituted Fmoc-Phenylalanine
This protocol describes a manual Fmoc-SPPS workflow for coupling a substituted Fmoc-phenylalanine onto a resin-bound peptide.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Substituted Fmoc-phenylalanine derivative
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (5 x 1 min) to remove all traces of piperidine.
-
Kaiser Test (Qualitative Check): Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines, confirming successful Fmoc deprotection.[2]
-
Coupling:
-
In a separate vial, dissolve the substituted Fmoc-phenylalanine (3 equivalents relative to resin loading), and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. For standard phenylalanines, 1-2 hours is often sufficient. For derivatives with strong EWGs or steric hindrance, extend the coupling time to 4 hours or consider double coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Kaiser Test (Post-Coupling): Perform a Kaiser test on a small sample of the resin. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) should be performed by repeating step 5.
-
Capping (Optional): If unreacted amines persist after recoupling, they can be "capped" by acetylation with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent the formation of deletion sequences.
Protocol 2: Quantitative Analysis of Coupling Efficiency by HPLC
To obtain quantitative data, a small amount of the peptide is cleaved from the resin after the coupling of interest and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Peptidyl-resin from Protocol 1
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethylether, cold
-
Centrifuge
-
RP-HPLC system with a C18 column
-
HPLC grade water, acetonitrile, and TFA
Procedure:
-
Resin Sampling and Drying: After the final wash post-coupling, take a small, accurately weighed sample of the dried peptidyl-resin (approx. 5-10 mg).
-
Cleavage and Deprotection: Place the resin in a microcentrifuge tube and add the cleavage cocktail (e.g., 200 µL). Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether (1 mL).
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether twice more.
-
Sample Preparation: Air-dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto the RP-HPLC system. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the desired product from any uncoupled starting material (which will be a shorter peptide).
-
Quantification: Integrate the peak areas of the desired product and the uncoupled peptide. The coupling efficiency can be calculated as:
-
Coupling Efficiency (%) = (Area of Product Peak / (Area of Product Peak + Area of Uncoupled Peptide Peak)) * 100
-
Visualizing the Workflow and Influencing Factors
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships governing coupling efficiency.
Experimental Workflow for Assessing Coupling Efficiency
Caption: Workflow for coupling a substituted Fmoc-phenylalanine and assessing its efficiency.
Factors Influencing Coupling Efficiency
Caption: Key factors that determine the coupling efficiency of substituted Fmoc-phenylalanines.
Conclusion and Best Practices
The incorporation of substituted Fmoc-phenylalanines is a powerful tool in peptide design, but it requires a nuanced approach to SPPS. The electronic and steric properties of the substituent are critical determinants of coupling efficiency.
Key Takeaways and Recommendations:
-
Electron-donating groups generally facilitate coupling.
-
Strong electron-withdrawing groups often retard the reaction, requiring more forceful conditions.
-
Steric hindrance, especially at the ortho position, is a major obstacle that may necessitate the use of highly efficient coupling reagents (e.g., HATU, HCTU), longer reaction times, or double coupling strategies.[1]
-
Always monitor your coupling reactions. The qualitative Kaiser test is an indispensable tool for real-time assessment of reaction completion.[2]
-
For quantitative comparisons, a standardized HPLC-based assay is the gold standard.
-
When encountering difficulties, consider not only the incoming amino acid but also the nature of the resin-bound N-terminal residue, as steric clashes can be bidirectional.
By understanding the underlying chemical principles and employing rigorous monitoring and analytical techniques, researchers can successfully navigate the challenges posed by substituted Fmoc-phenylalanines and unlock their full potential in the synthesis of novel and impactful peptides.
References
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-Br)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-Cl)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-CN)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-I)-OH.
- Aapptec. (n.d.). Fmoc-Phe(4-NO2)-Wang Resin.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
- Kumar, V., Sharma, M., & Sharma, A. (2015). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. RSC Advances, 5(102), 84157-84163.
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis.
- PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine.
- Aapptec. (n.d.). Fmoc-Phe(4-Br)-OH [198561-04-5].
- Aapptec. (n.d.). Fmoc-Phe(4-Cl)-OH [175453-08-4].
- Aapptec. (n.d.). Fmoc-Phe(3-CN)-OH [205526-36-9].
- BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-Phe(4-Br)-OH in Protein Engineering.
- Chem-Impex. (n.d.). Fmoc-Phe(4-COOAll)-OH.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- The Journal of Organic Chemistry. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?.
- Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from Luxembourg Bio Technologies website.
- ResearchGate. (2022). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using....
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
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- Sigma-Aldrich. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
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A Comparative Guide to Characterizing Peptides Containing 2,4-Dimethyl-L-phenylalanine via Circular Dichroism Spectroscopy
Abstract
In the landscape of modern drug development, the incorporation of unnatural amino acids into peptides is a cornerstone strategy for enhancing proteolytic stability, constraining conformation, and ultimately, improving therapeutic efficacy. Among these, 2,4-Dimethyl-L-phenylalanine (2,4-diMe-Phe) offers a unique tool for introducing steric bulk and conformational rigidity. However, these modifications necessitate rigorous biophysical characterization to understand their structural implications. This guide provides an in-depth, comparative framework for utilizing Circular Dichroism (CD) spectroscopy to elucidate the secondary structure of peptides containing 2,4-diMe-Phe. We will explore the causality behind experimental choices, present a self-validating protocol, and offer expert insights into interpreting the resulting spectral data, empowering researchers to confidently assess the conformational impact of this powerful synthetic modification.
Introduction: The Imperative of Structural Control in Peptide Therapeutics
Peptides are remarkable biological molecules, acting as hormones, neurotransmitters, and antimicrobial agents. Their therapeutic potential, however, is often hampered by poor metabolic stability and conformational flexibility. The introduction of unnatural amino acids is a proven strategy to overcome these limitations.[1] Specifically, residues like 2,4-Dimethyl-L-phenylalanine, with its sterically hindered phenyl ring, can lock a peptide into a more defined, and often more bioactive, conformation.
The Power of Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid, non-destructive, and highly sensitive technique for probing the secondary structure of peptides and proteins in solution.[2][3][4] The fundamental principle lies in the differential absorption of left- and right-circularly polarized light by chiral molecules.[5][6][7] The peptide backbone, when arranged into ordered structures like α-helices and β-sheets, becomes a chiral chromophore that produces a characteristic CD spectrum in the far-UV region (typically 185-260 nm).[8][9][10] This makes CD spectroscopy an indispensable tool for assessing the structural consequences of amino acid substitutions.[2][4]
The 2,4-Dimethyl-L-phenylalanine Hypothesis
The incorporation of 2,4-diMe-Phe is hypothesized to induce or stabilize specific secondary structures, most commonly helical or turn conformations, by restricting the rotational freedom (phi/psi angles) of the peptide backbone. This guide will use a comparative approach to test this hypothesis, analyzing a model native peptide against its 2,4-diMe-Phe-modified counterpart.
Experimental Design: A Comparative Framework
To objectively assess the impact of the 2,4-diMe-Phe substitution, we will design our experiment around two model peptides:
-
Peptide A (Native): A short, flexible peptide with a native Phenylalanine residue (e.g., Ac-Lys-Ala-Ala-Phe -Ala-Ala-Lys-NH₂).
-
Peptide B (Modified): The same sequence with Phenylalanine substituted by 2,4-Dimethyl-L-phenylalanine (Ac-Lys-Ala-Ala-[2,4-diMe-Phe] -Ala-Ala-Lys-NH₂).
By comparing the CD spectra of Peptide A and Peptide B under identical conditions, we can directly attribute any spectral differences to the conformational influence of the dimethylated residue.
Overall Experimental Workflow
Caption: Workflow from peptide preparation to structural analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes checkpoints and expert insights to ensure the highest quality data.
Materials and Reagents
-
Peptides: Peptide A and Peptide B, synthesized and purified to >95% (verified by HPLC and Mass Spectrometry).[2]
-
Buffer: 10 mM sodium phosphate, pH 7.4.
-
Expert Insight: Phosphate buffers are ideal for CD as they are transparent in the far-UV range. Avoid buffers with high chloride concentrations or other components that absorb below 200 nm. The total absorbance of the sample in the cuvette should remain below 1.0 to ensure detector linearity.[2]
-
-
Solvent: Nuclease-free water for buffer preparation.
-
Equipment: Calibrated CD spectropolarimeter, quartz cuvettes with a 1 mm pathlength, calibrated micropipettes.
Step-by-Step Sample Preparation
-
Peptide Stock Solution: Accurately weigh lyophilized peptide and dissolve in the buffer to create a concentrated stock (e.g., 1-2 mg/mL).
-
Concentration Determination: This is the most critical step for accurate data.[2] Determine the precise concentration of the stock solution using quantitative amino acid analysis or by UV absorbance at 280 nm if the peptide contains Trp or Tyr (not applicable for our model peptides).
-
Working Solution: Dilute the stock solution with the buffer to a final concentration of approximately 0.1 mg/mL.
-
Scientist's Note: The optimal concentration depends on the peptide and cuvette pathlength. The goal is to maximize the signal-to-noise ratio while keeping the total absorbance of the sample below 1.0. For a 1 mm cuvette, 0.1-0.2 mg/mL is a common starting point.[10]
-
Step-by-Step Instrument Setup & Data Acquisition
-
Instrument Purge: Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes prior to activating the lamp to remove oxygen, which absorbs strongly in the far-UV.[8][10]
-
Temperature Control: Set the Peltier temperature controller to 25°C.[8]
-
Acquisition Parameters:
-
Wavelength Range: 260 nm to 190 nm.
-
Data Pitch: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Integration Time: 2 seconds.
-
Accumulations: 3-5 scans.
-
-
Blank Measurement: Fill the 1 mm quartz cuvette with the 10 mM phosphate buffer. Place it in the sample holder and acquire a blank spectrum using the parameters above. This spectrum will be subtracted from the sample spectra.
-
Sample Measurement: Carefully rinse the cuvette with the peptide working solution, then fill it. Acquire the sample spectrum.
-
Trustworthiness Check: Replicate scans of the same sample should overlay almost perfectly.[2] A drifting baseline may indicate aggregation, precipitation, or thermal instability.
-
Data Processing
-
Averaging: Average the 3-5 accumulated scans for both the blank and the sample to improve the signal-to-noise ratio.
-
Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy, but be cautious not to over-smooth and distort the spectral features.[2]
-
Conversion to Molar Residue Ellipticity ([θ]): This normalization step is essential for comparing different peptides. Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity using the following equation:
[θ] = (θ * MRW) / (10 * d * c)
Where:
-
θ: Measured ellipticity in degrees.
-
MRW (Mean Residue Weight): Molecular weight of the peptide / number of amino acid residues.
-
d: Pathlength of the cuvette in cm (0.1 cm for a 1 mm cuvette).
-
c: Concentration of the peptide in g/mL.
-
Data Interpretation and Comparative Analysis
The final normalized spectra of Peptide A and Peptide B can now be directly compared to reveal the structural impact of the 2,4-diMe-Phe substitution.
Signature Spectra of Secondary Structures
Different secondary structures produce distinct CD spectra, allowing for qualitative and quantitative analysis.[8]
Caption: Key spectral features associated with common peptide secondary structures.
Hypothetical Results: Native vs. Modified Peptide
Let's consider a plausible outcome. The spectrum for Peptide A (Native) might show a single strong negative band around 198 nm, characteristic of a disordered or random coil conformation.[11]
In contrast, the spectrum for Peptide B (Modified) , containing 2,4-diMe-Phe, could exhibit two distinct negative minima around 222 nm and 208 nm, and a positive maximum around 192 nm. This is the classic signature of an α-helical structure.[11]
Quantitative Comparison
The visual interpretation can be quantified by comparing the Molar Residue Ellipticity at key wavelengths.
| Wavelength | Peptide A (Native) [θ] | Peptide B (Modified) [θ] | Structural Implication |
| 222 nm | -2,500 | -25,000 | Significant increase in α-helical content |
| 208 nm | -8,000 | -28,000 | Corroborates increase in α-helical content |
| 198 nm | -20,000 | +40,000 | Shift from random coil to ordered structure |
Note: Data are hypothetical for illustrative purposes.
Expert Interpretation: Linking Spectral Changes to Structural Effects
The dramatic change from a random coil spectrum (Peptide A) to a classic α-helical spectrum (Peptide B) provides strong evidence that the steric bulk of the 2,4-dimethylphenyl group forces the peptide backbone into a more rigid, helical conformation. This conformational constraint is precisely the goal of such a modification in rational peptide design. The data quantitatively validates the initial hypothesis. Further analysis using deconvolution algorithms (e.g., CONTIN, SELCON) can estimate the percentage of each secondary structure type, though these should be interpreted with caution as they rely on reference datasets of standard proteins.[2][12]
Advanced Considerations and Best Practices
-
Aromatic Contributions: While the peptide bond dominates the far-UV CD spectrum, aromatic side chains (like Phenylalanine) can also contribute, particularly in the 210-230 nm range.[13] In our comparative study, since both peptides contain an aromatic ring, the primary difference arises from the conformational change of the backbone, but it is a factor to be aware of, especially with Trp and Tyr residues.
-
Solvent Effects: The choice of solvent can dramatically influence peptide structure. For example, solvents like trifluoroethanol (TFE) are known to promote helicity. A comprehensive study might compare peptide structures in both aqueous buffer and a helix-promoting solvent to assess the intrinsic conformational propensity.
-
Aggregation: Peptides, particularly hydrophobic ones, can aggregate at higher concentrations, leading to spectral artifacts characteristic of β-sheet structures.[14] It is prudent to acquire CD spectra at multiple concentrations to rule out concentration-dependent aggregation.
Conclusion
Circular Dichroism spectroscopy is a powerful, first-line technique for characterizing the structural impact of unnatural amino acids like 2,4-Dimethyl-L-phenylalanine. By employing a rigorous, comparative experimental design and adhering to best practices in data acquisition and analysis, researchers can gain definitive insights into how these modifications sculpt the conformational landscape of a peptide. The hypothetical data presented here clearly illustrates how a single, strategic substitution can drive a transition from a flexible, random coil to a stable, ordered α-helix—a critical step in the journey of rational drug design.
References
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]
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Miles, A. J., & Wallace, B. A. (2016). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Vold, R. R., & Vold, G. (2008). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Methods in Molecular Biology, 490, 243-260. [Link]
-
Sreerama, N., & Woody, R. W. (2000). Circular dichroism of peptides. Circular Dichroism: Principles and Applications, Second Edition, 601-620. [Link]
-
ResearchGate. (2016). Unusual CD spectra observed for peptides? ResearchGate. [Link]
-
Pal, T., & Chakraborty, S. (2014). Conformational study on dipeptides containing phenylalanine: A DFT approach. Journal of Molecular Modeling, 20(8), 2362. [Link]
-
Miles, A. J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 52-56. [Link]
-
Bakshi, K., Liyanage, M. R., & Li, H. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-256. [Link]
-
Yoshikawa, M., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(3), 1845-1850. [Link]
-
Waterhous, D. V., & Johnson, W. C. Jr. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 233-237. [Link]
-
Bio-Techne. (n.d.). Peptide Secondary Structure Analysis Based on CD. Bio-Techne China. [Link]
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Zhang, X., et al. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. [Link]
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ResearchGate. (2016). The CD spectra of the peptide measured at different concentration of... ResearchGate. [Link]
-
Creative Biostructure. (n.d.). CD Spectroscopy in Biopharma: Principles & Applications. Creative Biostructure. [Link]
-
Ohta, N., et al. (2022). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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LibreTexts Chemistry. (2022). Circular Dichroism. Chemistry LibreTexts. [Link]
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Shomu's Biology. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. [Link]
-
Monteiro, A., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(17), 9906. [Link]
-
ResearchGate. (2014). Secondary structure analysis by circular dichroism (CD) spectroscopy... ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-2,4-Dimethyl-L-phenylalanine
Welcome to a definitive guide on the responsible management and disposal of Fmoc-2,4-Dimethyl-L-phenylalanine. As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This document provides a procedural framework grounded in scientific principles to ensure that this valuable reagent is handled correctly from bench to disposal, safeguarding both our personnel and our environment. The causality behind each step is explained to foster a culture of safety and compliance that extends beyond mere protocol adherence.
Section 1: Core Principles and Hazard Assessment
The following core principles must guide all disposal actions:
-
Prohibition of Sewer and General Waste Disposal: Under no circumstances should this compound or its solutions be discarded down the drain or in regular trash bins.[3][4]
-
Mandatory Segregation: Always segregate solid chemical waste from liquid waste streams. Furthermore, different categories of liquid waste (e.g., halogenated vs. non-halogenated) must be kept separate to prevent dangerous reactions and to comply with disposal regulations.[5][6]
-
Proper Containerization and Labeling: All waste must be collected in suitable, leak-proof, and clearly labeled containers that remain closed except when adding material.[3][5]
-
Use of Official Disposal Channels: The only acceptable disposal route is through your institution's designated hazardous waste management program.[3][7][8]
Section 2: Disposal Decision Workflow
The proper disposal pathway for this compound depends on its form and context. The following workflow provides a logical decision-making process for researchers.
Caption: Disposal decision workflow for this compound.
Section 3: Standard Operating Procedures (SOPs)
These step-by-step protocols provide clear instructions for managing different waste scenarios involving this compound.
SOP 1: Disposal of Unused, Expired, or Spilled Solid Chemical
This procedure applies to the pure, solid reagent or minor spills that have been safely contained.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.
-
Chemical-resistant container with a secure lid.
-
Hazardous waste label.
-
Spatula or scoop.
-
For spills: Brush and dustpan, or other absorbent pads.
Procedure:
-
Ensure Proper PPE: Don all required personal protective equipment.
-
Containment: If handling a spill, prevent further spread. Avoid dust formation during cleanup.[1]
-
Transfer: Carefully sweep up or use a spatula to transfer the solid material into a designated, robust, and sealable waste container.[7][9] Place any contaminated cleaning materials (e.g., absorbent pads) into the same container.
-
Seal and Label: Securely close the container. Affix a hazardous waste label, clearly writing "Hazardous Waste," "this compound," and the date you started accumulating waste in that container.
-
Storage: Place the container in your laboratory's designated Satellite Accumulation Area.
-
Documentation and Pickup: Follow your institution's procedure to request a hazardous waste pickup.[8]
SOP 2: Management of Liquid Waste Streams from Peptide Synthesis
During Solid-Phase Peptide Synthesis (SPPS), this compound becomes part of complex liquid mixtures. The entire mixture is considered hazardous waste and must be segregated based on its chemical composition. The primary concern is often the solvent (e.g., halogenated vs. non-halogenated).
Causality of Segregation: Disposal facilities use different processes for halogenated and non-halogenated organic solvents. Improper mixing leads to complex and costly disposal challenges and can result in regulatory non-compliance.
Data Presentation: Common SPPS Liquid Waste Streams
| Process Step | Typical Composition | Waste Category | Recommended Container |
|---|---|---|---|
| Fmoc Deprotection | Piperidine, Dimethylformamide (DMF), Dibenzofulvene-piperidine adduct | Non-Halogenated Organic Waste | Labeled, compatible solvent waste bottle for non-halogenated waste. |
| Amino Acid Coupling | Unreacted Fmoc-amino acid, coupling reagents (e.g., HBTU, HATU), DMF, Diisopropylethylamine (DIPEA) | Non-Halogenated Organic Waste | Labeled, compatible solvent waste bottle for non-halogenated waste. |
| Resin Washing | Dichloromethane (DCM), DMF | Halogenated or Non-Halogenated (Segregate Accordingly) | Separate, labeled waste containers for halogenated and non-halogenated solvents. |
| Final Cleavage | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, water), potentially DCM | Halogenated Organic Acid Waste | Labeled, compatible container for corrosive and halogenated waste. |
Procedure:
-
Identify Waste Stream: Before beginning your experiment, identify the correct hazardous waste container for each liquid stream that will be generated.
-
Use Designated Containers: Collect each waste stream directly into its designated, properly labeled container. For example, all waste from the Fmoc deprotection step should go into the "Non-Halogenated Organic Waste" container.
-
Avoid Mixing: Never mix halogenated waste (containing chlorine, bromine, etc.) with non-halogenated waste.[4][6]
-
Secure and Store: Keep waste containers tightly sealed when not in use.[3] Store them in a designated Satellite Accumulation Area with secondary containment.
-
Request Pickup: When a container is approximately three-quarters full or reaches your institution's storage time limit (e.g., 6-12 months), request a pickup from your EHS department.[8][10]
Section 4: Empty Container Disposal
Empty containers that held this compound must also be managed correctly.
Procedure:
-
Decontamination: Whenever possible, triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container (e.g., non-halogenated organic waste).
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[3]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policy. Remove the cap before disposal.[3]
By adhering to these scientifically-grounded procedures, you contribute to a safe and compliant research environment, ensuring that the impact of our work remains a positive one.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Safety Data Sheet: Fmoc-L-Alanine monohydrate. Carl ROTH.[Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).[Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK.[Link]
-
Methods for Removing the Fmoc Group. SpringerLink.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS).[Link]
-
Total wash elimination for solid phase peptide synthesis. Nature Communications.[Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs.[Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
